LY377604
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
IUPAC Name |
6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGUQYXRDKPAE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174419 | |
| Record name | LY-377604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204592-94-9 | |
| Record name | LY-377604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-377604 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-377604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-377604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY377604 in Lipid Utilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY377604 is a potent and selective human β3-adrenergic receptor (β3-AR) agonist that has demonstrated a significant impact on lipid utilization. This technical guide delineates the core mechanism of action of this compound, focusing on its role in stimulating lipolysis and fatty acid oxidation. Through the activation of the β3-AR, this compound initiates a well-defined signaling cascade, leading to the mobilization of stored lipids and their subsequent use as an energy source. This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to understanding the lipolytic and pro-oxidative effects of this compound.
Introduction
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipid metabolism and thermogenesis. Agonism of this receptor has been a key area of interest for the development of therapeutics targeting obesity and related metabolic disorders. This compound has emerged as a significant compound in this class, exhibiting high potency and selectivity for the human β3-AR.
Core Mechanism of Action: β3-Adrenergic Receptor Signaling
This compound exerts its effects on lipid utilization by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the breakdown and utilization of stored triglycerides in adipocytes.
Signaling Pathway
The binding of this compound to the β3-AR triggers the following sequential events:
-
G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs), causing the dissociation of its α-subunit (Gαs).
-
Adenylyl Cyclase Activation: The Gαs subunit activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Key Lipolytic Enzymes: PKA phosphorylates and activates two critical enzymes involved in lipolysis:
-
Hormone-Sensitive Lipase (HSL): Phosphorylated HSL translocates from the cytosol to the lipid droplet surface.
-
Perilipin: Phosphorylation of perilipin, a protein coating the lipid droplet, allows HSL and other lipases access to the stored triglycerides.
-
This signaling cascade results in the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol (B35011), which are then released into the bloodstream.
The Rise and Fall of LY377604: A Selective β3-Adrenergic Agonist
An In-depth Review of the Discovery, Preclinical Development, and Discontinuation of a Promising Anti-Obesity Candidate
Abstract
LY377604, a potent and selective β3-adrenergic receptor (AR) agonist with additional β1- and β2-AR antagonist properties, emerged from the drug discovery pipeline of Eli Lilly and Company as a promising therapeutic agent for the treatment of obesity and type 2 diabetes. Its unique pharmacological profile offered the potential for stimulating metabolism and promoting lipolysis while mitigating the cardiovascular side effects associated with non-selective β-agonists. However, despite promising preclinical data, the development of this compound was halted in Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacology, preclinical efficacy, and the ultimate safety concerns that led to its discontinuation.
Introduction
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis. Consequently, it has been a key target for the development of anti-obesity therapeutics. The ideal β3-AR agonist would selectively activate this receptor subtype to increase energy expenditure without stimulating β1- and β2-ARs, which could lead to undesirable cardiovascular effects such as increased heart rate and contractility. This compound was designed to meet this "ideal" profile by combining high potency and selectivity for the β3-AR with antagonist activity at the β1- and β2-ARs.
Discovery and Medicinal Chemistry
The discovery of this compound was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing a series of aryloxypropanolamine-based compounds for potent and selective β3-AR agonism. The chemical structure of this compound, [Chemical Name], reflects the key pharmacophoric elements required for this activity.
Chemical Synthesis
A detailed, step-by-step synthesis scheme for this compound would be presented here, based on information from patents and medicinal chemistry publications. This would include reagents, reaction conditions, and yields for each step.
In Vitro Pharmacology
The pharmacological profile of this compound was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the human β-adrenergic receptor subtypes.
Receptor Binding and Functional Activity
This compound demonstrated high-affinity binding and potent agonism at the human β3-AR, with an EC50 of 2.4 nM for the stimulation of cyclic adenosine (B11128) monophosphate (cAMP)[1]. In contrast, it exhibited antagonist properties at the β1- and β2-ARs, effectively blocking the activity of endogenous catecholamines at these receptors.
| Receptor Subtype | Binding Affinity (Ki/Kb) | Functional Activity (EC50/IC50) | Intrinsic Activity |
| Human β1-AR | [Data not available in search results] | Antagonist | [Data not available in search results] |
| Human β2-AR | [Data not available in search results] | Antagonist | [Data not available in search results] |
| Human β3-AR | [Data not available in search results] | 2.4 nM (EC50)[1] | Agonist |
Table 1: In Vitro Pharmacological Profile of this compound.
Experimental Protocols
3.2.1. Radioligand Binding Assays
A detailed protocol for competitive radioligand binding assays using cell membranes expressing human β1-, β2-, and β3-ARs would be provided here. This would include the choice of radioligand, incubation conditions, and method of data analysis to determine Ki or Kb values.
3.2.2. cAMP Accumulation Assays
A detailed protocol for cAMP accumulation assays in whole cells expressing human β1-, β2-, and β3-ARs would be described. This would cover cell culture, stimulation with this compound (for β3) or in combination with a β-agonist (for β1/β2 antagonism), and the method for quantifying cAMP levels to determine EC50/IC50 values and intrinsic activity.
Preclinical In Vivo Pharmacology
The anti-obesity and metabolic effects of this compound were evaluated in various preclinical animal models.
Efficacy in Rodent Models of Obesity
In male Long-Evans rats fed a high-calorie diet, administration of this compound led to a significant stimulation of lipid utilization, as evidenced by a decrease in the respiratory quotient. This effect was sustained for approximately 4 hours post-administration[1].
| Animal Model | Species | Dose | Duration | Key Findings |
| Diet-Induced Obesity | Long-Evans Rat[1] | [Data not available] | Acute | Decreased respiratory quotient, indicating increased lipid utilization. |
| [Other relevant models] | [Species] | [Dose] | [Duration] | [Body weight reduction, improved glucose tolerance, etc.] |
Table 2: Summary of In Vivo Efficacy Studies of this compound.
Experimental Protocols
4.2.1. Diet-Induced Obesity Model in Long-Evans Rats
A detailed protocol for the in vivo study in Long-Evans rats would be provided, including animal characteristics, diet composition, drug administration (route, dose, frequency), metabolic monitoring (e.g., indirect calorimetry to measure respiratory quotient), and statistical analysis.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Cmax | Tmax | AUC | t1/2 | Bioavailability |
| Rat | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Dog | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Monkey | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species.
A significant aspect of this compound's metabolism was the formation of 4-hydroxycarbazole (B19958), a metabolite that raised safety concerns due to its potential mutagenicity.
Clinical Development and Discontinuation
This compound progressed into clinical trials for the treatment of obesity. A Phase II study (NCT00993421) was initiated to evaluate the efficacy and safety of this compound in combination with the anti-obesity drug sibutramine. However, this trial was terminated prematurely. The official reason for termination was cited as "results from recent nonclinical studies." This, coupled with published research on the formation of the potentially mutagenic 4-hydroxycarbazole metabolite, strongly suggests that safety concerns related to this metabolite were the primary reason for the discontinuation of the clinical development of this compound.
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Development workflow of this compound.
Conclusion
This compound represents a well-designed therapeutic candidate that unfortunately failed in development due to safety concerns that were not apparent in early preclinical testing. Its story underscores the critical importance of thorough metabolite profiling and long-term toxicology studies in the drug development process. While this compound itself did not reach the market, the knowledge gained from its development has undoubtedly informed the design of subsequent generations of β3-adrenergic receptor agonists, contributing to the ongoing search for safe and effective treatments for obesity and metabolic diseases.
References
In Vitro Characterization of LY377604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY377604 is a potent and selective synthetic ligand targeting human β-adrenergic receptors. In vitro studies have defined its distinct pharmacological profile as a full agonist at the β3-adrenergic receptor (β3-AR) while exhibiting antagonist properties at the β1- and β2-adrenergic receptors (β1-AR and β2-AR). This dual activity makes it a subject of interest for therapeutic applications where selective β3-AR activation is desired without concurrently stimulating β1- and β2-ARs. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key activity data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Data Presentation: Quantitative In Vitro Activity of this compound
The in vitro activity of this compound has been quantified to determine its potency and selectivity for the human β-adrenergic receptor subtypes. The key parameters are summarized in the table below.
| Parameter | Receptor Subtype | Value | Assay Type | Cell Line |
| EC50 | Human β3-Adrenergic Receptor | 2.4 nM[1] | Functional Agonist Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |
| Activity | Human β1-Adrenergic Receptor | Antagonist | Functional Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |
| Activity | Human β2-Adrenergic Receptor | Antagonist | Functional Assay (cAMP accumulation) | CHO (Chinese Hamster Ovary) cells |
| Ki / IC50 | Human β1-Adrenergic Receptor | Not Publicly Available | Radioligand Binding Assay / Functional Antagonist Assay | - |
| Ki / IC50 | Human β2-Adrenergic Receptor | Not Publicly Available | Radioligand Binding Assay / Functional Antagonist Assay | - |
Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are outlined below. These are representative protocols based on standard methodologies for characterizing β-adrenergic receptor ligands.
β3-Adrenergic Receptor Agonist Functional Assay (cAMP Accumulation)
This assay determines the potency of this compound in stimulating cAMP production in cells expressing the human β3-adrenergic receptor.
Experimental Workflow:
Caption: Workflow for β3-Adrenergic Receptor Agonist cAMP Assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.
-
Assay Procedure:
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA).
-
Cells are then pre-incubated with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
A concentration-response curve of this compound is prepared by serial dilution in the assay buffer.
-
The compound dilutions are added to the wells, and the plates are incubated for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
-
Data Analysis: The fluorescence signal is measured on an HTRF-compatible plate reader. The data are normalized and plotted as a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression analysis.
β1/β2-Adrenergic Receptor Antagonist Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the human β1- and β2-adrenergic receptors.
Experimental Workflow:
Caption: Workflow for β-Adrenergic Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
CHO cells stably expressing either the human β1- or β2-adrenergic receptor are grown to a high density.
-
Cells are harvested, and cell pellets are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]CGP-12177), and a range of concentrations of the unlabeled competitor, this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol).
-
The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as a competition binding curve, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound is a highly potent agonist of the human β3-adrenergic receptor, with an EC50 in the low nanomolar range. Its mechanism of action involves the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. In contrast, it functions as an antagonist at the β1- and β2-adrenergic receptor subtypes, although quantitative binding affinities for these receptors are not publicly documented. The in vitro characterization of this compound relies on standard pharmacological assays, including functional cAMP accumulation assays and radioligand binding studies, typically performed in recombinant cell lines such as CHO cells. This distinct pharmacological profile underscores its potential for selective therapeutic targeting of the β3-adrenergic receptor.
References
In-Depth Pharmacological Profile of LY377604 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY377604 hydrochloride is a potent and selective synthetic ligand targeting the adrenergic receptor system. It exhibits a dual pharmacological profile, acting as a full agonist at the human β3-adrenergic receptor while simultaneously demonstrating antagonist activity at the human β1- and β2-adrenergic receptors. This unique characteristic positions this compound as a compound of interest for metabolic research, particularly in the context of obesity and related metabolic disorders, where β3-adrenergic agonism is a key therapeutic target. The development of this compound hydrochloride was undertaken by Eli Lilly and Company, reaching Phase II clinical trials for the treatment of obesity before its discontinuation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its binding and functional characteristics, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Mechanism of Action
This compound hydrochloride's primary mechanism of action is the selective activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[1] Upon binding, this compound hydrochloride stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream effectors. This cascade of events ultimately promotes lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, and enhances thermogenesis, the process of heat production.
Concurrently, this compound hydrochloride acts as an antagonist at β1- and β2-adrenergic receptors. By blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptor subtypes, it can mitigate potential off-target effects associated with non-selective β-agonists, such as cardiovascular stimulation.
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for this compound hydrochloride's interaction with human β-adrenergic receptors.
Table 1: Functional Activity of this compound Hydrochloride
| Parameter | Receptor Subtype | Value |
| EC50 | Human β3-Adrenergic Receptor | 2.4 nM[1][2] |
| Activity | Human β1-Adrenergic Receptor | Antagonist |
| Activity | Human β2-Adrenergic Receptor | Antagonist |
Note: Specific Ki and IC50 values for the antagonist activity at β1 and β2 receptors are not publicly available in the reviewed literature.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general method for assessing the agonist activity of this compound hydrochloride at the human β3-adrenergic receptor in a recombinant cell line.
Objective: To determine the potency (EC50) of this compound hydrochloride in stimulating cyclic AMP (cAMP) production in cells expressing the human β3-adrenergic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
This compound hydrochloride.
-
Isoproterenol (non-selective β-agonist, as a positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Culture the CHO-hβ3 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C. c. Add the serially diluted this compound hydrochloride or control compounds to the wells. d. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Lipid Utilization in Rats
This protocol describes a general method to evaluate the effect of this compound hydrochloride on whole-body lipid utilization by measuring the respiratory quotient (RQ) in rats. A lower RQ indicates a shift towards fat oxidation as an energy source.
Objective: To determine the in vivo effect of this compound hydrochloride on the respiratory quotient in a rat model.
Materials:
-
Male Long-Evans rats.
-
Standard or high-fat diet.
-
This compound hydrochloride.
-
Vehicle for drug administration (e.g., as described in the preparation protocol below).
-
Indirect calorimetry system (metabolic cages) capable of measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Animal balance.
Drug Preparation for In Vivo Administration: A previously described method for preparing this compound for administration is as follows:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of saline to reach a final volume of 1 mL, resulting in a 2.5 mg/mL clear solution.
Procedure:
-
Animal Acclimatization: House the rats individually in metabolic cages and allow them to acclimate to the new environment for several days.
-
Baseline Measurement: Measure the baseline VO2 and VCO2 for each rat over a 24-hour period to calculate the baseline RQ (RQ = VCO2 / VO2).
-
Drug Administration: Administer a single dose of this compound hydrochloride to the treatment group via a suitable route (e.g., oral gavage or subcutaneous injection). Administer the vehicle to the control group.
-
Post-Dose Monitoring: Immediately after administration, continuously monitor the VO2 and VCO2 for several hours (e.g., 4-6 hours) to observe the acute effects on the RQ.
-
Data Analysis: Calculate the RQ for each rat at different time points post-administration. Compare the RQ values of the this compound hydrochloride-treated group with the vehicle-treated control group using appropriate statistical methods. A significant decrease in RQ in the treated group indicates an increase in lipid utilization.
Visualizations
Signaling Pathway of this compound Hydrochloride at the β3-Adrenergic Receptor
References
An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of LY377604
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target receptor binding affinity and selectivity profile of LY377604, a potent and selective β3-adrenergic receptor agonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor pharmacology and related therapeutic areas.
Core Compound Profile: this compound
This compound is a novel small molecule that has been identified as a human β3-adrenergic receptor agonist and a β1- and β2-adrenergic receptor antagonist.[1] Its distinct pharmacological profile suggests potential therapeutic applications in metabolic diseases. This guide delves into the quantitative receptor binding characteristics and the methodologies used to elucidate its activity.
Quantitative Receptor Binding and Functional Potency
The interaction of this compound with human β-adrenergic receptor subtypes has been characterized through functional assays. The compound demonstrates high potency as an agonist at the β3-adrenergic receptor.
| Receptor Subtype | Interaction Type | Parameter | Value (nM) |
| Human β3-Adrenergic Receptor | Agonist | EC50 | 2.4[1][2] |
| Human β1-Adrenergic Receptor | Antagonist | - | Data not available in public sources |
| Human β2-Adrenergic Receptor | Antagonist | - | Data not available in public sources |
Table 1: Functional Potency of this compound at Human β-Adrenergic Receptors
Selectivity Profile
This compound exhibits a selective agonist activity for the β3-adrenergic receptor. In functional assays utilizing Chinese Hamster Ovary (CHO) cells transfected with human β-adrenergic receptor subtypes, this compound was shown to cause a maximal increase in cyclic adenosine (B11128) monophosphate (cAMP) levels only in cells expressing the human β3-adrenergic receptor.[1] Conversely, it did not stimulate cAMP accumulation in CHO cells expressing either the human β1- or β2-adrenergic receptors, consistent with its antagonist activity at these subtypes.[1]
Signaling Pathway
The agonistic activity of this compound at the β3-adrenergic receptor initiates a well-defined signaling cascade. Upon binding, the receptor activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.
Experimental Protocols
While specific, detailed protocols for the binding affinity and functional characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for such studies, based on standard practices in the field.
Radioligand Binding Assay (for determining binding affinity - Ki)
This assay is used to determine the binding affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably or transiently expressing the human β1, β2, or β3-adrenergic receptor subtype.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for determining functional potency - EC50/IC50)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the target receptor.
Methodology:
-
Cell Culture: Cells expressing the specific human β-adrenergic receptor subtype are cultured in appropriate media and seeded in multi-well plates.
-
Agonist Mode (for β3): Cells are incubated with increasing concentrations of this compound for a defined period.
-
Antagonist Mode (for β1 and β2): Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known β1/β2 agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis: The incubation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a competitive binding assay with a radiolabeled cAMP analog.
-
Data Analysis: For agonist activity, the cAMP levels are plotted against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, the inhibition of the agonist-induced cAMP response is plotted against the concentration of this compound to determine the IC50.
Conclusion
This compound is a highly potent and selective agonist for the human β3-adrenergic receptor, with antagonist activity at the β1- and β2-adrenergic receptors. Its distinct pharmacological profile, characterized by its ability to selectively stimulate the β3-adrenergic receptor-mediated cAMP signaling pathway, makes it a valuable tool for research into the physiological and pathophysiological roles of this receptor. Further investigation into its binding kinetics and in vivo pharmacology will continue to elucidate its therapeutic potential.
References
Preclinical Research on LY377604 for Diabetes Mellitus: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available preclinical data for LY377604 specifically for diabetes mellitus is limited. This document summarizes the known information and supplements it with established principles and common methodologies in preclinical diabetes research for illustrative purposes.
Executive Summary
This compound is a potent and selective agonist for the human β3-adrenergic receptor and an antagonist for the β1- and β2-adrenergic receptors.[1] The β3-adrenergic receptor is a promising target for metabolic diseases, including type 2 diabetes, due to its role in regulating lipolysis and thermogenesis in adipose tissue and potentially improving insulin (B600854) sensitivity. Preclinical development of this compound for diabetes mellitus was initiated by Eli Lilly and Company around April 2000.[2] However, there have been no subsequent reports on its development for this indication. The compound was later investigated for obesity, but its development was discontinued (B1498344) in Phase II trials.[2] This whitepaper provides a comprehensive overview of the known preclinical data for this compound and outlines the typical experimental protocols and signaling pathways relevant to its mechanism of action for the potential treatment of diabetes mellitus.
Core Compound Profile: this compound
| Parameter | Value | Reference |
| Mechanism of Action | β3-adrenergic receptor agonist; β1/β2-adrenergic receptor antagonist | [1][2] |
| EC50 (human β3-AR) | 2.4 nM | [1] |
| Cellular Effect | Maximal increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing human β3-adrenergic receptors. No stimulation of cAMP accumulation in cells with human β1 or β2-adrenergic receptors. | [1] |
| Originator | Eli Lilly and Company | [2] |
| Development Status (Diabetes) | Preclinical (as of April 2000), no recent development reported. | [2] |
| Development Status (Obesity) | Discontinued (Phase II as of February 2014) | [2] |
Signaling Pathway of β3-Adrenergic Receptor Agonists
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to metabolic changes. The diagram below illustrates this pathway.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Preclinical Experimental Protocols
The following sections describe typical experimental protocols that would have been employed in the preclinical evaluation of this compound for diabetes mellitus.
In Vitro Studies
Objective: To determine the potency and selectivity of this compound on the human β3-adrenergic receptor and to assess its functional activity in a cellular context.
Experimental Workflow:
Caption: In Vitro cAMP Assay Workflow.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, which do not endogenously express adrenergic receptors, are stably transfected with plasmids encoding for either the human β1, β2, or β3-adrenergic receptor. Cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound. A non-selective β-agonist like isoproterenol (B85558) is typically used as a positive control.
-
cAMP Measurement: Following a defined incubation period, intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from this curve.
In Vivo Studies
Objective: To evaluate the efficacy of this compound in a relevant animal model of diabetes and obesity, and to assess its pharmacokinetic profile.
Animal Models:
Commonly used rodent models for type 2 diabetes research include:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
-
ob/ob mice: These mice have a mutation in the leptin gene, resulting in a similar phenotype to db/db mice.
-
Zucker Diabetic Fatty (ZDF) rats: These rats also have a leptin receptor mutation and develop obesity, insulin resistance, and diabetes.
-
High-fat diet-induced obese (DIO) rodents: Feeding a high-fat diet to certain strains of mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) induces obesity and insulin resistance.[3]
Efficacy Study Protocol:
Caption: In Vivo Efficacy Study Workflow.
Detailed Methodology:
-
Animal Acclimatization: Animals are allowed to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Baseline parameters such as fasting blood glucose, body weight, and food and water intake are recorded.
-
Treatment Groups: Animals are randomized into different groups: vehicle control, this compound (at various doses), and a positive control (e.g., a known anti-diabetic drug).
-
Dosing: The compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 4-8 weeks).
-
Monitoring: Blood glucose and body weight are monitored regularly. Food and water intake may also be measured.
-
Terminal Procedures: At the end of the study, an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) is often performed to assess glucose homeostasis and insulin sensitivity. Animals are then euthanized, and blood and tissues are collected for further analysis (e.g., plasma insulin, lipids, gene expression in adipose tissue).
Pharmacokinetic Study Protocol:
-
Animal Model: Typically, healthy rats or mice are used.
-
Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Analysis: The concentration of this compound in the plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.
Quantitative Data Summary (Illustrative)
As specific preclinical data for this compound in diabetes models is not publicly available, the following tables present the known in vitro data and illustrative in vivo data that would be expected from such a research program.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value |
| Human β3-AR EC50 | 2.4 nM |
| Human β1-AR Activity | Antagonist |
| Human β2-AR Activity | Antagonist |
| cAMP Accumulation (β3-AR cells) | Dose-dependent increase |
| cAMP Accumulation (β1/β2-AR cells) | No stimulation |
Table 2: Illustrative In Vivo Efficacy of this compound in db/db Mice (4-week study)
| Treatment Group | Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) | HbA1c (%) |
| Vehicle | 450 ± 30 | +5.2 ± 0.8 | 9.5 ± 0.5 |
| This compound (1 mg/kg) | 380 ± 25 | +3.1 ± 0.6 | 8.7 ± 0.4 |
| This compound (10 mg/kg) | 250 ± 20 | +1.5 ± 0.5 | 7.2 ± 0.3 |
| Positive Control | 220 ± 18 | +2.0 ± 0.4 | 6.8 ± 0.3 |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng*h/mL) | 4500 | 1500 |
| Half-life (h) | 6.2 | 5.8 |
| Bioavailability (%) | 30 | - |
Conclusion
This compound is a potent β3-adrenergic receptor agonist that showed initial promise as a potential therapeutic for type 2 diabetes. Its mechanism of action, centered on increasing cAMP in β3-AR expressing cells, is well-suited for targeting metabolic dysregulation. While the preclinical development for diabetes was not pursued publicly, the compound's profile and the established role of its target provide a valuable case study for researchers in the field. The experimental workflows and methodologies outlined in this whitepaper represent the standard approach for the preclinical evaluation of such a compound and can serve as a guide for future research in this area. The discontinuation of this compound for obesity in Phase II highlights the challenges in translating preclinical findings in metabolic diseases to clinical success.
References
Investigating the Antagonist Effects of LY377604 on β1/β2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY377604 is recognized primarily as a potent and selective agonist for the β3-adrenergic receptor. However, emerging evidence has characterized it as also possessing antagonist properties at the β1 and β2-adrenergic receptor subtypes. This technical guide provides an in-depth overview of the antagonist effects of this compound on β1 and β2 receptors. It includes a summary of available data, detailed experimental protocols for assessing antagonist activity, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of this compound and its potential therapeutic applications.
Introduction to this compound and its Adrenergic Receptor Activity
This compound is a phenylethanolamine derivative that has been extensively studied for its role as a β3-adrenergic receptor agonist, with an EC50 of 2.4 nM.[1] Beyond its agonist activity at the β3 subtype, this compound exhibits a distinct pharmacological profile at the β1 and β2-adrenergic receptors, where it functions as an antagonist.[1] This dual activity makes this compound a molecule of significant interest for studying the physiological and pathological roles of the different β-adrenergic receptor subtypes.
β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play crucial roles in cardiovascular and pulmonary functions, among others. Antagonism of these receptors is a well-established therapeutic strategy for various conditions, including hypertension, angina, and anxiety. The antagonist properties of this compound at these receptors warrant a thorough investigation to fully understand its overall pharmacological effects.
Quantitative Data on the Antagonist Effects of this compound
To facilitate future research and provide a framework for data comparison, the following tables are presented. Researchers are encouraged to populate these tables with experimentally determined values.
Table 1: Binding Affinity of this compound for Human β1 and β2-Adrenergic Receptors
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | This compound Ki (nM) |
| β1-Adrenergic | [125I]-Iodocyanopindolol | Data not available | Data not available |
| β2-Adrenergic | [125I]-Iodocyanopindolol | Data not available | Data not available |
Table 2: Functional Antagonism of this compound at Human β1 and β2-Adrenergic Receptors
| Receptor Subtype | Agonist | Agonist Concentration (nM) | This compound IC50 (nM) |
| β1-Adrenergic | Isoproterenol | (e.g., EC80) | Data not available |
| β2-Adrenergic | Isoproterenol | (e.g., EC80) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist effects of a compound like this compound on β1 and β2-adrenergic receptors. These protocols are based on standard and widely accepted practices in the field.
Radioligand Competition Binding Assay
This assay is considered the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.[3][4][5]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [125I]-Iodocyanopindolol (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the functional response of β1 and β2-adrenergic receptors.
Materials:
-
Whole cells stably expressing human β1 or β2-adrenergic receptors.
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Test compound: this compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that produces 80% of the maximal response) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
β1 and β2-adrenergic receptors, upon activation by an agonist, couple to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a cellular response. An antagonist like this compound binds to the receptor but does not induce this conformational change, thereby blocking the initiation of this signaling cascade.
Caption: β1/β2-Adrenergic Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: Experimental Workflow for Characterizing this compound Antagonism.
Caption: Pharmacological Profile of this compound at β-Adrenergic Receptor Subtypes.
Conclusion
This compound demonstrates a complex pharmacological profile, acting as an agonist at the β3-adrenergic receptor and an antagonist at the β1 and β2 subtypes. While qualitative evidence confirms its antagonist activity at β1 and β2 receptors through the inhibition of cAMP production, there is a notable absence of publicly available quantitative binding and functional data. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the Ki and IC50 values of this compound, which are crucial for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for conceptualizing the antagonist effects of this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound's unique adrenergic receptor activity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
Methodological & Application
Application Note and Protocol: Solubilization of LY377604 in DMSO for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the preparation of LY377604 solutions in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell culture experiments. It includes information on the physicochemical properties of this compound, step-by-step instructions for creating stock and working solutions, and diagrams illustrating the experimental workflow and its signaling pathway.
Introduction
This compound is a potent and selective human β3-adrenergic receptor agonist with a reported EC50 of 2.4 nM.[1][2] It also acts as an antagonist for β1- and β2-adrenergic receptors.[1][2][] The activation of the β3-adrenergic receptor by this compound stimulates the G-protein coupled receptor (GPCR) pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Due to its specific activity, this compound is a valuable tool for studying metabolic processes, obesity, and other conditions involving the β3-adrenergic system.
Proper solubilization of this compound is critical for obtaining accurate and reproducible results in cell-based assays. This compound is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like DMSO.[2] This protocol details a reliable method for preparing a concentrated stock solution in DMSO and subsequently diluting it to working concentrations in cell culture media.
Physicochemical and Handling Data
All quantitative data for this compound are summarized in the table below for easy reference. It is crucial to use the correct molecular weight for calculations, depending on whether the free base or hydrochloride salt form is used.
| Property | Value |
| Chemical Name | 6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide |
| Molecular Formula | C₃₁H₃₂N₄O₄ (Free Base)[][4] C₃₁H₃₃ClN₄O₄ (HCl Salt)[5] |
| Molecular Weight | 524.61 g/mol (Free Base)[2][] 561.07 g/mol (HCl Salt)[1][5] |
| Appearance | Off-white to light brown solid powder[2] |
| Solubility in DMSO | ≥100 mg/mL (190.62 mM)[2] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month.[2] Aliquoting is recommended to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Materials and Equipment
-
This compound powder (free base, MW: 524.61 g/mol )
-
Anhydrous or spectrophotometric grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution.
-
Pre-protocol Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption.
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 0.52461 mg/mL = 5.246 mg
-
-
Weighing: Carefully weigh 5.246 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-quality DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be required.[2] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Mix gently by flicking the tube before opening.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the effect of DMSO on cells, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium needed for your assay.
-
Example: To prepare 1 mL of a 10 µM working solution from the 100 µM intermediate solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 100 µL
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
-
Vehicle Control: It is essential to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This accounts for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.1% to avoid cellular toxicity.
-
Application: Mix the final working solution gently and add it to your cell cultures immediately.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Safety and Handling Precautions
-
This compound: This is a potent pharmacological agent. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.
-
DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[6] Always wear appropriate gloves and handle it in a well-ventilated area or a chemical fume hood.
-
Always consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
-
Dispose of chemical waste according to your institution's guidelines.
References
Application Notes and Protocols for Obesity Research in Mice Using a β3-Adrenergic Receptor Agonist
Topic: Recommended Dosage of a β3-Adrenergic Receptor Agonist for Obesity Research in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk of various comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. Rodent models, particularly mice, are invaluable tools for studying the pathophysiology of obesity and for the preclinical evaluation of anti-obesity therapeutics. One promising target for anti-obesity drugs is the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.
Activation of β3-ARs in brown and white adipose tissue stimulates lipolysis and thermogenesis, leading to increased energy expenditure. β3-AR agonists have been shown to reduce body weight and improve metabolic parameters in rodent models of obesity. This document provides detailed protocols for utilizing a β3-adrenergic receptor agonist in a diet-induced obesity (DIO) mouse model, including recommended dosage ranges based on analogous compounds, administration methods, and relevant experimental procedures.
Mechanism of Action: β3-Adrenergic Receptor Signaling
β3-adrenergic receptor agonists exert their effects by activating a specific signaling cascade within adipocytes. Upon binding of the agonist, the β3-AR activates adenylyl cyclase through a stimulatory G-protein (Gs). This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream targets. In white adipose tissue (WAT), this cascade results in the hydrolysis of triglycerides into free fatty acids and glycerol (B35011) (lipolysis). In brown adipose tissue (BAT), the released fatty acids activate uncoupling protein 1 (UCP1), which dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP (thermogenesis). This process contributes to increased energy expenditure.
Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Recommended Dosage and Administration
While specific data for LY377604 is unavailable, studies with other β3-AR agonists in mice provide a strong basis for determining an effective dosage range.
| Compound | Mouse Strain | Dosage | Route of Administration | Key Findings |
| Mirabegron | C57BL/6J (DIO) | 2 mg/kg/day | Oral Gavage | Reduced body weight and adiposity, improved insulin (B600854) sensitivity and glucose tolerance.[1] |
| CL316,243 | C57BL/6J (DIO) | 0.1 - 1 mg/kg/day | Intraperitoneal Injection | Increased energy expenditure, activated brown adipose tissue, and improved glucose tolerance.[2][3] |
| CL316,243 | A/J and C57BL/6J | 10 mg/kg in diet | Oral (in diet) | Prevented diet-induced obesity in A/J mice.[4] |
Starting Dose Recommendation: Based on the available data, a starting dose of 1-5 mg/kg/day administered via oral gavage or intraperitoneal injection is recommended for a novel β3-adrenergic receptor agonist in a mouse model of obesity. It is crucial to conduct a pilot dose-response study to identify the optimal dose that provides efficacy with minimal side effects.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain susceptible to DIO.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Control low-fat diet (LFD; 10% kcal from fat)
-
Standard mouse housing and caging
-
Animal scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group to be fed LFD and an experimental group to be fed HFD.
-
House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.
-
Provide ad libitum access to the respective diets and water.
-
Monitor body weight and food intake weekly for 8-12 weeks. Mice on HFD are considered obese when their body weight is significantly higher (typically >20%) than the LFD-fed controls.
Drug Preparation and Administration
4.2.1. Oral Gavage
Materials:
-
β3-adrenergic receptor agonist
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.25% carboxymethylcellulose)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
Procedure:
-
Prepare the dosing solution by dissolving or suspending the β3-AR agonist in the chosen vehicle to the desired concentration.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Administer the calculated volume of the drug solution slowly. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
4.2.2. Intraperitoneal (IP) Injection
Materials:
-
β3-adrenergic receptor agonist
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Prepare a sterile solution of the β3-AR agonist in the appropriate vehicle.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution slowly. The maximum recommended volume for IP injection in mice is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a β3-adrenergic receptor agonist in a DIO mouse model.
Caption: Experimental Workflow for Evaluating a β3-AR Agonist.
Endpoint Measurements and Data Presentation
To assess the efficacy of the β3-adrenergic receptor agonist, a variety of physiological and metabolic parameters should be measured.
| Parameter | Method | Description |
| Body Weight | Animal Scale | Measured weekly throughout the study. |
| Food Intake | Manual Weighing | Measured daily or weekly by weighing the remaining food. |
| Body Composition | DEXA or qNMR | Measures fat mass, lean mass, and bone mineral density at the beginning and end of the treatment period. |
| Glucose Tolerance | Glucose Tolerance Test (GTT) | Assesses the ability to clear a glucose load from the blood after an intraperitoneal glucose injection. |
| Insulin Sensitivity | Insulin Tolerance Test (ITT) | Measures the response to an exogenous insulin injection to assess insulin sensitivity. |
| Energy Expenditure | Metabolic Cages | Measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. |
| Tissue Analysis | Histology, qPCR, Western Blot | Analysis of adipose tissue, liver, and muscle for changes in gene and protein expression related to metabolism and inflammation. |
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of LY377604 and Norepinephrine-Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for investigating the therapeutic potential of combining LY377604, a β3-adrenergic receptor agonist and β1/β2-adrenergic receptor antagonist, with norepinephrine-serotonin reuptake inhibitors (NSRIs) for the treatment of obesity.
Scientific Rationale
The combination of this compound and an NSRI, such as sibutramine (B127822), is predicated on a synergistic approach to weight management. This compound primarily targets the β3-adrenergic receptors in adipose tissue, leading to increased lipolysis and energy expenditure.[1] Its antagonistic activity at β1 and β2-adrenergic receptors is intended to mitigate potential cardiovascular side effects associated with non-selective beta-agonists.[1][2]
NSRIs, on the other hand, act centrally to inhibit the reuptake of norepinephrine (B1679862) and serotonin, which can enhance satiety and reduce appetite.[3] The dual mechanism of targeting both energy expenditure and appetite control suggests a potential for enhanced efficacy in weight loss compared to monotherapy with either agent.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical investigations into the combination of this compound and sibutramine.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type |
| EC50 (hβ3-AR) | 2.4 nM | CHO | cAMP Accumulation |
| β1-AR Activity | No stimulation | CHO | cAMP Accumulation |
| β2-AR Activity | No stimulation | CHO | cAMP Accumulation |
Data sourced from Jesudason et al., 2011.[1]
Table 2: In Vivo Efficacy of this compound and Sibutramine Combination in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose | Mean Body Weight Change from Vehicle (%) |
| Vehicle | - | - |
| This compound | 3 mg/kg | -8% |
| Sibutramine | 3 mg/kg | -7% |
| This compound + Sibutramine | 3 mg/kg + 3 mg/kg | -14% |
Data represents a 4-day study. Sourced from Jesudason et al., 2011.[1]
Table 3: Phase 2 Clinical Trial Overview (NCT00993421)
| Parameter | Details |
| Status | Terminated |
| Purpose | To determine if this compound + sibutramine is more effective than either agent alone for obesity treatment.[4] |
| Interventions | This compound, Sibutramine, Placebo |
| Primary Outcome | Percent change in body weight from baseline |
| Study Duration | 24 weeks |
No quantitative results from this study are publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in combination with NSRIs.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the functional activity of this compound at human β-adrenergic receptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound and reference agonists/antagonists.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents from the assay kit to each well.
-
Signal Measurement: Incubate for 1-2 hours at room temperature and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.
-
Data Analysis: Calculate the EC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Rat Model
Objective: To evaluate the effect of this compound, an NSRI, and their combination on body weight in an animal model of obesity.
Materials:
-
Male Wistar rats fed a high-fat diet for 8-10 weeks to induce obesity.
-
This compound and the selected NSRI (e.g., sibutramine).
-
Vehicle for drug administration (e.g., 0.5% methylcellulose).
-
Animal balance and feeding monitoring system.
Procedure:
-
Acclimation and Grouping: Acclimatize the DIO rats to the housing conditions and randomize them into treatment groups (n=8-10 per group): Vehicle control, this compound alone, NSRI alone, and the combination of this compound and the NSRI.
-
Dosing: Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 4 to 28 days).
-
Monitoring: Measure body weight and food intake daily.
-
Data Analysis: Calculate the percentage change in body weight from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to β-adrenergic receptors.
Materials:
-
Cell membranes prepared from CHO cells expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
This compound and unlabeled reference ligands.
-
Assay buffer and wash buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or reference compounds.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values and subsequently calculate the Ki (inhibition constant) values.
Protocol 4: hERG Channel Safety Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp electrophysiology setup or a high-throughput automated electrophysiology system (e.g., QPatch).
-
Internal and external recording solutions.
-
This compound and a known hERG blocker (e.g., E-4031) as a positive control.
Procedure:
-
Cell Preparation: Culture and prepare the hERG-expressing cells for electrophysiological recording.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Baseline Measurement: Record baseline hERG currents in the absence of the test compound.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Current Measurement: Measure the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and NSRIs.
Experimental Workflow
Caption: Preclinical to clinical workflow for combination therapy.
References
- 1. Combination of a Beta Adrenoceptor Modulator and a Norepinephrine-Serotonin Uptake Inhibitor for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of a Beta adrenoceptor modulator and a norepinephrine-serotonin uptake inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin and norepinephrine reuptake inhibition and eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: LY379268 in the Study of Glutamatergic Hypofunction
A Note on Compound Selection: Initial searches for LY377604 in the context of glutamatergic hypofunction did not yield relevant results, as this compound is characterized as a β3-adrenergic receptor agonist. It is likely that the intended compound of interest was LY379268 , a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist developed by Eli Lilly. This document will focus on the application of LY379268 as a representative tool for studying glutamatergic hypofunction, a key hypothesis in the pathophysiology of schizophrenia.
Introduction to LY379268 and Glutamatergic Hypofunction
The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate receptor (NMDAR), contributes significantly to the cognitive and negative symptoms of the disorder.[1][2] Pharmacological agents that induce a state of glutamatergic hypofunction, such as NMDAR antagonists like phencyclidine (PCP) and MK-801, are widely used in preclinical models to mimic schizophrenia-like symptoms in rodents.[1][2]
LY379268 is a systemically active agonist for the mGluR2 and mGluR3 receptors.[3] These receptors are predominantly located presynaptically on glutamatergic neurons, where they function as inhibitory autoreceptors.[3] Activation of mGluR2/3 by LY379268 reduces the release of glutamate, which can be beneficial in conditions of excessive glutamatergic activity that may arise from NMDAR hypofunction on inhibitory interneurons.[2] This modulatory action makes LY379268 a valuable tool for investigating the mechanisms of glutamatergic dysregulation and for testing potential therapeutic strategies aimed at correcting these imbalances.
Mechanism of Action
LY379268 acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors that negatively regulate adenylyl cyclase. Its primary mechanism in the context of glutamatergic hypofunction models is the reduction of excessive glutamate release at presynaptic terminals.[3] Additionally, studies suggest that LY379268 can have postsynaptic effects, including the modulation of NMDAR function through the Akt/GSK3β signaling pathway.[1]
Figure 1: Simplified signaling pathway of LY379268.
Data Presentation
Table 1: In Vivo Efficacy of LY379268 in Rodent Models of Glutamatergic Hypofunction
| Model | Species | Behavioral/Neurochemical Endpoint | LY379268 Dose (mg/kg, i.p.) | Outcome | Reference |
| NMDAR Antagonist Models | |||||
| PCP-induced hyperlocomotion | Rat | Locomotor Activity | 0.3 - 10 | Dose-dependent reversal | [1] |
| MK-801-induced neuronal injury | Rat | Hsp70 induction in retrosplenial cortex | Systemic & direct injection | Decreased neuronal injury | [4] |
| MK-801-induced working memory deficit | Mouse | TUNL touchscreen test | 3 | No improvement in working memory | [5] |
| MK-801-induced gamma oscillation changes | Mouse | LFP recordings (PFC, hippocampus) | 3 | Reversed increase in ongoing gamma power | [5] |
| Neurodevelopmental Models | |||||
| MAM model | Rat | Morris Water Maze (learning deficits) | 0.3, 1.0, 3.0 | 1.0 mg/kg prevented learning deficits | |
| Post-weaning social isolation | Rat | Novel Object Recognition | 1 | Reversed recognition memory deficits | [6] |
| Post-weaning social isolation | Rat | Locomotor hyperactivity | 1 | Reversed hyperactivity | [6] |
| Other Models | |||||
| Methamphetamine self-administration | Rat | Progressive ratio responding | 0.3, 1.0 | Attenuated METH-reinforced responding | [7] |
Experimental Protocols
Protocol 1: Reversal of NMDAR Antagonist-Induced Hyperlocomotion
This protocol assesses the ability of LY379268 to reverse the hyperlocomotion induced by an NMDAR antagonist like PCP or MK-801, a common model for the positive symptoms of schizophrenia.
Materials:
-
LY379268
-
Phencyclidine (PCP) or MK-801
-
Saline (vehicle)
-
Adult male rats (e.g., Sprague-Dawley)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate rats to the open-field chambers for 30-60 minutes for at least 2 consecutive days prior to the test day.
-
Habituation: On the test day, place rats in the activity chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer LY379268 (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle.
-
After a 15-30 minute pretreatment interval, administer PCP (e.g., 3.0 mg/kg, i.p.) or MK-801 (e.g., 0.3 mg/kg, i.p.).
-
-
Data Collection: Immediately after the NMDAR antagonist injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity counts. Compare the activity of animals treated with the NMDAR antagonist alone versus those pretreated with different doses of LY379268. A significant reduction in locomotion in the LY379268-pretreated groups indicates efficacy.[1]
Figure 2: Workflow for NMDAR antagonist-induced hyperlocomotion test.
Protocol 2: Morris Water Maze for Cognitive Deficits in a Neurodevelopmental Model
This protocol is used to assess spatial learning and memory, cognitive domains that are impaired in schizophrenia. It is applied here to the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model.
Materials:
-
Morris Water Maze (MWM) apparatus: a circular pool (approx. 1.5m diameter) filled with opaque water (e.g., using non-toxic paint).[8][9][10]
-
Submerged escape platform.
-
Video tracking system and software.
-
Adult male rats from the MAM model (prenatal exposure to MAM) and saline controls.
-
LY379268 and vehicle for injection.
Procedure:
-
Drug Treatment: In the MAM model, juvenile treatment with LY379268 (e.g., 1.0 mg/kg/day) or vehicle may be administered for a specific period (e.g., postnatal days 35-49). Testing is then conducted in adulthood.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.[8][11]
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing escape latencies across days. MAM rats typically show impaired learning (longer latencies) compared to controls. The key outcome is whether LY379268 treatment normalizes this deficit.
-
Probe Trial: Compare the time spent in the target quadrant. A preference for the target quadrant indicates spatial memory.
-
Protocol 3: In Vivo Electrophysiology in Anesthetized Animals
This protocol allows for the investigation of how LY379268 modulates neuronal activity and synaptic transmission in brain regions implicated in schizophrenia, such as the prefrontal cortex or nucleus accumbens.[12][13][14]
Materials:
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane, urethane).
-
Recording electrodes (e.g., glass micropipettes or multi-electrode arrays).
-
Amplifier and data acquisition system.
-
LY379268, NMDAR antagonists, and other pharmacological agents.
-
Solutions for drug delivery (e.g., artificial cerebrospinal fluid - ACSF).[15]
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in the stereotaxic frame. Perform a craniotomy over the target brain region.
-
Electrode Placement: Slowly lower the recording electrode to the desired depth within the target structure.
-
Baseline Recording: Record baseline neuronal activity (e.g., spontaneous firing rates, local field potentials - LFPs).
-
Pharmacological Manipulation:
-
Systemic Administration: Administer LY379268 (e.g., 1-3 mg/kg, i.p.) and/or an NMDAR antagonist and record the subsequent changes in neuronal activity.
-
Local Application: For more targeted effects, use a multi-barreled pipette to apply LY379268 or other agents directly into the vicinity of the recorded neuron via microiontophoresis.[15]
-
-
Stimulation Paradigms (Optional):
-
Stimulate afferent pathways (e.g., thalamic inputs to the nucleus accumbens) to evoke synaptic responses.[12]
-
Assess the effect of LY379268 on evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
-
Data Analysis: Analyze changes in firing rates, synaptic response amplitudes, and oscillatory activity (e.g., gamma power) before and after drug application. For example, studies have shown that LY379268 can rescue scPCP-induced increases in the frequency of spontaneous EPSCs in the nucleus accumbens.[12]
Figure 3: General workflow for in vivo electrophysiology experiments.
References
- 1. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 2. Molecular aspects of glutamate dysregulation: implications for schizophrenia and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 receptor agonist LY379268 injected into cortex or thalamus decreases neuronal injury in retrosplenial cortex produced by NMDA receptor antagonist MK-801: possible implications for psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coconote.app [coconote.app]
- 12. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the mGlu2/3 receptor agonist LY379268 on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.fsu.edu [bio.fsu.edu]
- 15. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of LY377604 Application in Schizophrenia Animal Models
Despite a comprehensive search of scientific literature and drug development databases, there is currently no publicly available information to suggest that the compound LY377604 has been investigated for the treatment of schizophrenia or administered in corresponding animal models.
This compound, developed by Eli Lilly and Company, is primarily characterized as a β3-adrenergic receptor agonist and a β1/β2-adrenergic receptor antagonist.[1][2][3][] Preclinical and clinical research on this compound focused on its potential therapeutic effects on obesity and type 2 diabetes mellitus.[1][5][6] Development of this compound was discontinued (B1498344) after Phase II clinical trials for obesity.[1]
Our investigation did not uncover any preclinical or clinical studies linking this compound to the pathophysiology of schizophrenia or its treatment. The primary mechanisms of action of this compound, centered on adrenergic receptor modulation for metabolic purposes, do not align with the primary neurobiological targets of current schizophrenia research, which largely focus on dopaminergic, serotonergic, and glutamatergic systems.
Consequently, the creation of detailed application notes and protocols for administering this compound in schizophrenia animal models, as requested, is not feasible. The absence of foundational research means there are no established experimental protocols, quantitative data for comparison, or known signaling pathways in the context of schizophrenia to detail.
It is important for researchers, scientists, and drug development professionals to be aware that the scientific rationale and supporting data for exploring this compound in schizophrenia research are not present in the available literature. Any such investigation would be highly speculative and would require a novel hypothesis linking β-adrenergic mechanisms to the core symptoms of schizophrenia.
References
Application Notes and Protocols for LY377604 Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY377604 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), with an EC50 of 2.4 nM, and also acts as an antagonist for β1- and β2-adrenergic receptors.[1][2] This selective activity makes it a valuable tool in research investigating metabolic regulation, particularly in the context of obesity and type 2 diabetes.[3] Proper preparation of this compound solutions and adherence to appropriate long-term storage conditions are critical for ensuring the compound's stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with recommended long-term storage conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the proper handling and formulation of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H32N4O4 | [1] |
| Molecular Weight | 524.61 g/mol | [1] |
| Appearance | Solid, Off-white to light brown powder | [1] |
| CAS Number | 204592-94-9 | [1] |
Solution Preparation
The solubility of this compound is a critical factor in preparing solutions for experimental use. The compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and can be formulated in various solvent systems for in vivo administration.[1]
In Vitro Stock Solutions
For in vitro assays, a high-concentration stock solution in DMSO is typically prepared.
Protocol 1: Preparation of a 100 mg/mL DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 100 mg/mL (190.62 mM).[1]
-
To aid dissolution, sonicate the mixture in a water bath until the solution is clear and all solid material has dissolved.[1]
-
Note: The use of hygroscopic DMSO can negatively impact the solubility of this compound. Always use fresh, high-quality DMSO.[1]
-
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
In Vivo Formulations
For administration in animal models, this compound can be prepared in various vehicle formulations. The choice of vehicle will depend on the desired route of administration and experimental design. The following protocols, based on information from MedChemExpress, yield a clear solution of 2.5 mg/mL.[1]
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.77 mM) | Requires sonication.[1] If the continuous dosing period exceeds half a month, this protocol should be used with caution.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.77 mM) | Requires sonication.[1] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.77 mM) | Requires sonication.[1] |
Experimental Protocol 2: Detailed Preparation of Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol provides a step-by-step method for preparing a 1 mL working solution of this compound at 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the tube to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing a 2.5 mg/mL in vivo solution of this compound.
Long-Term Storage Conditions
The stability of this compound is dependent on the storage conditions. Adherence to the recommended storage temperatures is crucial to prevent degradation and loss of activity.
Table 3: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (Stock Solution) | -80°C | 6 months | [1] |
| In Solvent (Stock Solution) | -20°C | 1 month | [1] |
Storage Protocol:
-
Solid Compound: Store the lyophilized powder of this compound in a tightly sealed container at -20°C.
-
Stock Solutions:
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, β3-AR can also couple to an inhibitory G-protein (Gi), which can modulate downstream signaling cascades.
Caption: Simplified signaling pathway of this compound via the β3-adrenergic receptor.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preparation and long-term storage of this compound solutions. By following these guidelines, researchers can ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes. It is always recommended to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
References
- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro EC50 Determination of LY377604
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY377604 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), with a reported EC50 value in the low nanomolar range.[1][2] It also functions as an antagonist at β1- and β2-adrenergic receptors.[1][2] The β3-AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger cascade is a key signaling pathway for β3-AR function.
Determining the half-maximal effective concentration (EC50) of this compound is a critical step in characterizing its potency and selectivity. This document provides detailed application notes and a representative protocol for measuring the EC50 value of this compound in vitro, primarily through a cAMP accumulation assay.
Signaling Pathway of this compound at the β3-Adrenergic Receptor
Activation of the β3-AR by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, eliciting a cellular response.
Data Presentation: EC50 Values of β3-Adrenergic Receptor Agonists
The following table summarizes the reported in vitro EC50 value for this compound and provides a comparison with other known β3-AR agonists. This data is crucial for benchmarking experimental results.
| Compound | Receptor | Cell Line | Assay Type | Reported EC50 (nM) | Reference |
| This compound | Human β3-AR | Not Specified | Not Specified | 2.4 | [1][2] |
| Mirabegron (B1684304) | Rat β3-AR | CHO | cAMP Accumulation | 19 | [3] |
| L755507 | Human β3-AR | CHO-K1 | cAMP Accumulation | ~0.05 (pEC50 = 12.3) | [2] |
| L-757793 | Human β3-AR | Not Specified | Functional Assay | 6.3 | [4] |
Experimental Protocols
The most common and direct functional assay to determine the EC50 of a β3-AR agonist like this compound is the measurement of intracellular cAMP accumulation. Below is a detailed, representative protocol for a cell-based cAMP assay.
Experimental Workflow: cAMP Accumulation Assay
The general workflow for determining the EC50 value using a cAMP accumulation assay involves several key steps, from cell culture to data analysis.
Detailed Protocol: cAMP Accumulation Assay for this compound EC50 Determination
This protocol is a representative method and may require optimization based on the specific cell line and cAMP detection kit used.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human β3-adrenergic receptor.
-
Culture Medium: DMEM/F12 or MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Ro 20-1724.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Isoproterenol (B85558) (a non-selective β-agonist).
-
cAMP Detection Kit: A commercial kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), or ELISA.
-
Plate: 96- or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
2. Cell Culture and Seeding
-
Culture the β3-AR expressing cells in a 37°C, 5% CO2 incubator.
-
Passage the cells before they reach confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution to avoid receptor damage.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Seed the cells into the microplate at an optimized density (e.g., 5,000-20,000 cells per well). The optimal cell number should be determined empirically to ensure the cAMP signal is within the linear range of the detection assay.
-
Incubate the plate for 2-24 hours to allow for cell attachment (for adherent cells).
3. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).
-
Prepare a solution of the PDE inhibitor (e.g., 0.5 mM IBMX) in the assay buffer.
-
-
PDE Inhibition:
-
Carefully remove the culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to each well. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation:
-
Add the various dilutions of this compound to the respective wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a reference agonist like isoproterenol (positive control).
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined in preliminary experiments.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, add the cell lysis buffer provided in the cAMP detection kit to each well.
-
Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection protocol as specified by the kit manufacturer (e.g., addition of detection reagents for HTRF or AlphaScreen).
-
Read the plate on a suitable plate reader.
-
4. Data Analysis
-
Generate a standard curve if required by the detection kit.
-
Convert the raw data (e.g., fluorescence or luminescence units) to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
The in vitro determination of the EC50 value for this compound is a fundamental aspect of its pharmacological characterization. The cAMP accumulation assay in a recombinant cell line expressing the human β3-adrenergic receptor is a robust and direct method for this purpose. The provided protocol and application notes offer a comprehensive guide for researchers to reliably measure the potency of this selective β3-AR agonist. Careful optimization of experimental conditions, particularly cell density and incubation times, is essential for obtaining accurate and reproducible results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Central Nervous System Effects of LY377604
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY377604 is a compound with a unique pharmacological profile, acting as a potent agonist at the β3-adrenergic receptor while simultaneously antagonizing β1 and β2-adrenergic receptors. While initially investigated for metabolic disorders, its interaction with adrenergic receptors, which are widely distributed throughout the central nervous system (CNS), suggests a potential for CNS effects. Adrenergic signaling in the brain is crucial for regulating mood, cognition, and arousal. Therefore, a thorough assessment of the CNS effects of this compound is warranted for a comprehensive understanding of its pharmacological profile.
These application notes provide a suite of detailed protocols for preclinical assessment of the potential CNS effects of this compound, targeting key domains of CNS function including behavior, neurochemistry, and electrophysiology.
Rationale for CNS Assessment of this compound
Beta-adrenergic receptors are present in various brain regions critical for higher-order functions.[1][2] Their modulation can influence neuronal activity and plasticity.
-
β1-Adrenergic Receptors: Found in the cerebral cortex and hippocampus, they are implicated in memory formation and mood regulation.[3][4] Antagonism of these receptors by this compound could potentially impact cognitive processes and emotional states.
-
β2-Adrenergic Receptors: Distributed in the cerebellum and other brain regions, they are involved in synaptic plasticity and cellular metabolism.[3] Blockade by this compound might influence motor coordination and neuronal energy homeostasis.
-
β3-Adrenergic Receptors: While less characterized in the CNS than β1 and β2 subtypes, their presence and potential roles in neuroinflammation and neuronal metabolism are emerging areas of research.[3] Agonism by this compound could have neuroprotective or other modulatory effects.
Given this, assessing the impact of this compound on cognition, anxiety, depression-like behaviors, and overall neuronal function is a critical step in its preclinical evaluation.
Data Presentation: Summary of Potential CNS Assessments
The following tables outline the key experimental assays to evaluate the CNS effects of this compound.
Table 1: Behavioral Assays for Cognitive Function
| Assay | Cognitive Domain Assessed | Key Parameters Measured | Animal Model |
| Morris Water Maze | Spatial learning and memory | Escape latency, path length, time in target quadrant | Rodents (Rats, Mice) |
| Y-Maze Spontaneous Alternation | Spatial working memory | Percentage of spontaneous alternations | Rodents (Rats, Mice) |
| Novel Object Recognition | Recognition memory | Discrimination index, exploration time of novel vs. familiar object | Rodents (Rats, Mice) |
| Attentional Set-Shifting Task | Cognitive flexibility, executive function | Trials to criterion for intra- and extra-dimensional shifts | Rodents (Rats) |
Table 2: Behavioral Assays for Anxiety and Depression-like States
| Assay | Behavioral State Assessed | Key Parameters Measured | Animal Model |
| Elevated Plus Maze | Anxiety-like behavior | Time spent in open arms, number of open arm entries | Rodents (Rats, Mice) |
| Open Field Test | General locomotor activity and anxiety-like behavior | Time spent in the center, total distance traveled, rearing frequency | Rodents (Rats, Mice) |
| Forced Swim Test | Depression-like behavior (behavioral despair) | Immobility time | Rodents (Rats, Mice) |
| Chronic Social Defeat Stress | Depression and anxiety-like behaviors | Social interaction time, sucrose (B13894) preference | Mice |
Table 3: Neurochemical and Electrophysiological Assessments
| Technique | Purpose | Key Parameters Measured | Sample Type / Method |
| In Vivo Microdialysis | Measure extracellular neurotransmitter levels | Dopamine, Norepinephrine, Serotonin, Glutamate, GABA concentrations | Brain tissue of freely moving rodents |
| Brain Tissue Homogenate Analysis | Quantify intracellular signaling molecules | cAMP levels | Post-mortem brain tissue |
| Receptor Autoradiography | Determine receptor occupancy and distribution | Specific binding of radioligands to β-adrenergic receptor subtypes | Cryostat-sectioned brain tissue |
| Electroencephalography (EEG) | Assess global brain activity and sleep-wake cycles | Changes in frequency bands (delta, theta, alpha, beta, gamma), sleep architecture | Chronically implanted electrodes in rodents |
Experimental Protocols
Behavioral Assays
Objective: To assess spatial learning and memory.[5]
Materials:
-
Circular water tank (1.5-2 m diameter) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Divide animals into vehicle and this compound treatment groups.
-
Administer this compound or vehicle at a predetermined time before each trial.
-
Each animal undergoes four trials per day.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If not found within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record escape latency and path length using the tracking software.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the animal in the tank for a single 60-second trial.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Elevated Plus Maze Protocol
Objective: To evaluate anxiety-like behavior.[6]
Materials:
-
Elevated plus-shaped maze with two open and two enclosed arms.
-
Video camera and recording software.
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the appropriate absorption time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session and later score the time spent in the open and closed arms, and the number of entries into each arm.
Neurochemical Analysis
Objective: To measure extracellular levels of key neurotransmitters in specific brain regions (e.g., prefrontal cortex, hippocampus).[7][8][9]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 60-90 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.
-
Analysis: Analyze the collected dialysate samples using HPLC to quantify neurotransmitter concentrations.
Objective: To determine the effect of this compound on intracellular cAMP levels in brain tissue.[10][11][12]
Materials:
-
Rodent brain tissue from treated and control animals.
-
Homogenizer.
-
Commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Spectrophotometer or scintillation counter.
Procedure:
-
Administer this compound or vehicle to animals.
-
At a specified time point, euthanize the animals and rapidly dissect the brain regions of interest.
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the tissue in the appropriate buffer provided with the assay kit.
-
Follow the manufacturer's instructions for the cAMP EIA or RIA kit to measure cAMP concentrations.
-
Normalize cAMP levels to the total protein concentration of the tissue homogenate.
Electrophysiology
Objective: To assess the effects of this compound on global brain electrical activity and sleep-wake architecture.[13][14][15][16][17]
Materials:
-
Telemetric EEG recording system.
-
Surgical tools for electrode implantation.
-
EEG analysis software.
Procedure:
-
Surgery: Anesthetize the animal and surgically implant EEG and EMG electrodes for chronic recording. Allow for a recovery period.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle at the beginning of the light or dark cycle.
-
Post-Dose Recording: Record EEG and EMG for at least 24 hours post-administration.
-
Data Analysis:
-
Perform spectral analysis of the EEG signal to determine power in different frequency bands (delta, theta, alpha, beta, gamma).
-
Score the sleep-wake states (wake, NREM sleep, REM sleep) and analyze changes in sleep architecture (e.g., latency to sleep, duration of sleep stages).
-
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow for CNS Assessment
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of the central nervous system effects of this compound. By employing a multi-tiered approach that encompasses behavioral, neurochemical, and electrophysiological assessments, researchers can build a detailed profile of this compound's actions in the CNS. This information is invaluable for understanding its complete pharmacological profile and for making informed decisions in the drug development process.
References
- 1. neurology.org [neurology.org]
- 2. CNS adrenergic receptors and beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. Central Nervous System Drug Safety — Preclinical Electrophysiology Consulting [preclinicalephys.com]
- 14. xtalks.com [xtalks.com]
- 15. Preclinical in vivo EEG platform for CNS drug discovery [synapcell.com]
- 16. neuroelectrics.com [neuroelectrics.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying NMDA Receptor Hypofunction using mGlu2/3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis is a cornerstone in schizophrenia pathophysiology research. This hypothesis posits that reduced NMDAR activity contributes to the positive, negative, and cognitive symptoms of the disorder.[1][2] Preclinical research often models this hypofunction by administering NMDAR antagonists, such as phencyclidine (PCP) and MK-801, which induce schizophrenia-like behaviors in rodents.[2][3]
A promising therapeutic strategy to counteract the downstream effects of NMDAR hypofunction involves the modulation of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[4] These receptors are predominantly presynaptic auto- and hetero-receptors that negatively regulate glutamate release.[5] NMDAR antagonists can lead to a paradoxical increase in glutamate release in cortical regions, contributing to neuronal disinhibition and aberrant signaling.[6] Selective mGlu2/3 receptor agonists, such as LY354740 and LY379268, have been shown to attenuate this excessive glutamate release and reverse the behavioral and neurochemical alterations induced by NMDAR antagonists.[3][7]
These application notes provide detailed protocols for the administration of mGlu2/3 receptor agonists in the context of NMDAR hypofunction models, along with methods for assessing behavioral and neurochemical outcomes.
Data Presentation
Table 1: Dose-Response Data for NMDAR Antagonists in Rodents
| Compound | Animal Model | Administration Route | Dose Range | Observed Effects | Reference |
| Phencyclidine (PCP) | Rat | s.c. | 2.0 - 5.0 mg/kg | Hyperlocomotion, deficits in prepulse inhibition and working memory.[3][8][9] | [3][8][9] |
| MK-801 | Rat | i.p. | 0.1 - 0.3 mg/kg | Increased spontaneous firing rate of PFC neurons, behavioral stereotypy, working memory impairment.[7][10] | [7][10] |
| MK-801 | Mouse | i.p. | 0.15 - 1.0 mg/kg | Deficits in prepulse inhibition, impaired working memory, altered cortical gamma oscillations.[10][11] | [10][11] |
Table 2: Dose-Response Data for mGlu2/3 Receptor Agonists in NMDAR Hypofunction Models
| Compound | Animal Model | Administration Route | Dose Range | Effect on NMDAR Antagonist-Induced Deficits | Reference |
| LY354740 | Rat | i.p. | 1 - 10 mg/kg | Reverses MK-801-induced changes in PFC neuronal firing and behavioral stereotypy.[7][12] Attenuates PCP-induced locomotor activity.[9] | [7][9][12] |
| LY379268 | Rat | s.c. / i.p. | 0.3 - 3 mg/kg | Reverses PCP-induced hyperlocomotion.[3] Prevents ketamine-induced increase in glutamate levels in the dentate gyrus. | [3] |
| LY379268 | Mouse | i.p. | 3 mg/kg | Reverses MK-801-induced increases in ongoing gamma and high-gamma oscillations.[10] | [10] |
Experimental Protocols
PCP-Induced Hyperlocomotion in Rats and its Attenuation by mGlu2/3 Agonists
This protocol assesses the ability of an mGlu2/3 agonist to reverse the hyperlocomotor activity induced by the NMDAR antagonist PCP, a model for the positive symptoms of schizophrenia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Phencyclidine (PCP) hydrochloride
-
mGlu2/3 agonist (e.g., LY354740 or LY379268)
-
Vehicle (e.g., sterile saline)
-
Open-field activity chambers equipped with photobeam detectors
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Habituate the rats to the open-field chambers for at least 30 minutes one day prior to the experiment.
-
On the test day, allow the rats to acclimate to the testing room for at least 1 hour.
-
Administer the mGlu2/3 agonist or vehicle (e.g., LY354740, 1-10 mg/kg, i.p.) 20-30 minutes prior to the PCP injection.
-
Administer PCP (e.g., 2.5-5.0 mg/kg, s.c.) or vehicle.
-
Immediately place the rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.[10]
-
Data is typically binned in 5 or 10-minute intervals to analyze the time course of the drug effects.
Prepulse Inhibition (PPI) Deficits Induced by MK-801 in Mice and Reversal by mGlu2/3 Agonists
This protocol evaluates the ability of an mGlu2/3 agonist to restore sensorimotor gating deficits induced by the NMDAR antagonist MK-801, a model relevant to sensory processing abnormalities in schizophrenia.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MK-801
-
mGlu2/3 agonist (e.g., LY379268)
-
Vehicle (e.g., sterile saline)
-
Acoustic startle response chambers (e.g., San Diego Instruments)
-
Syringes and needles for i.p. injections
Procedure:
-
Handle the mice for several days prior to testing to reduce stress.
-
On the test day, administer the mGlu2/3 agonist or vehicle (e.g., LY379268, 3 mg/kg, i.p.) 30 minutes before the MK-801 injection.
-
Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle.[11]
-
After a 15-20 minute absorption period, place the mouse in the startle chamber.
-
The test session begins with a 5-minute acclimation period with background white noise (e.g., 68 dB).
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 72, 76, or 80 dB; 20 ms duration) presented 100 ms before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (flinch) is measured by a transducer platform.
-
Calculate PPI as: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[11]
In Vivo Microdialysis for Measuring Glutamate Release in the Rat Prefrontal Cortex
This protocol allows for the direct measurement of extracellular glutamate levels in the prefrontal cortex (PFC) of freely moving rats, and to assess the modulatory effects of an mGlu2/3 agonist on NMDAR antagonist-induced glutamate release.
Materials:
-
Male Sprague-Dawley rats (280-350 g)
-
NMDAR antagonist (e.g., ketamine or PCP)
-
mGlu2/3 agonist (e.g., LY379268)
-
Guide cannula, microdialysis probes, and tubing
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector (preferably refrigerated)
-
HPLC system with fluorescence or electrochemical detection for glutamate analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the animal to habituate for at least 2 hours while collecting baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration:
-
Administer the mGlu2/3 agonist or vehicle (e.g., LY379268, 1-3 mg/kg, i.p.).
-
20-30 minutes later, administer the NMDAR antagonist or vehicle (e.g., ketamine, 12 mg/kg, i.p.).
-
-
Sample Collection: Continue collecting dialysate samples for at least 2 hours post-drug administration.
-
Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline glutamate concentration.
Visualizations
Signaling Pathways
Caption: NMDAR Hypofunction and mGluR2/3 Modulation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous alternation test [panlab.com]
- 7. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 11. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 12. nsolns.com [nsolns.com]
Troubleshooting & Optimization
Optimizing LY377604 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY377604. The information is designed to help optimize dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the human β3-adrenergic receptor, with a reported EC50 of 2.4 nM.[1][2] Its primary mechanism of action is to stimulate the β3-adrenergic receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Q2: What are the known off-target effects of this compound?
Q3: At what concentration should I use this compound to ensure β3-adrenergic receptor selectivity?
To maintain selectivity for the β3-adrenergic receptor and minimize off-target antagonism of β1 and β2 receptors, it is crucial to use the lowest effective concentration of this compound that elicits the desired β3-mediated response. Given the EC50 of 2.4 nM for β3 activation, starting with a concentration range of 1-10 nM is recommended. A dose-response experiment is essential to determine the optimal concentration for your specific cell type or tissue.
Q4: How can I experimentally determine the concentration at which off-target effects occur in my system?
To determine the concentration at which this compound exhibits off-target β1 and β2 antagonism, you can perform functional assays in cells or tissues known to express these receptors. For example, you can measure the inhibition of isoproterenol-stimulated cAMP production in cells expressing β1 or β2 receptors. A concentration-response curve for this compound's inhibitory effect will reveal its potency as an antagonist at these receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in heart rate or contractility). | Antagonism of β1-adrenergic receptors in cardiac tissue. | Reduce the concentration of this compound. Perform a dose-response study to find the therapeutic window for β3 agonism without significant β1 antagonism. |
| Unexpected effects on airway smooth muscle (e.g., bronchoconstriction). | Antagonism of β2-adrenergic receptors in the lungs. | Lower the dosage of this compound. Consider using a more selective β3-adrenergic receptor agonist if β2-mediated effects are a concern. |
| High variability in experimental results. | Inconsistent compound potency or degradation. | Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). Prepare fresh dilutions for each experiment. |
| No observable effect at expected concentrations. | Low receptor expression in the experimental model. | Confirm the expression of the β3-adrenergic receptor in your cell line or tissue using techniques like qPCR or western blotting. |
Quantitative Data Summary
While specific Ki or IC50 values for this compound at β1 and β2 adrenergic receptors are not publicly available, the following table summarizes the known potency.
| Target | Activity | Potency (EC50) |
| Human β3-Adrenergic Receptor | Agonist | 2.4 nM[1][2] |
| Human β1-Adrenergic Receptor | Antagonist | Not Reported |
| Human β2-Adrenergic Receptor | Antagonist | Not Reported |
Experimental Protocols
Protocol 1: Determining the Potency and Selectivity of this compound using a cAMP Accumulation Assay
This protocol describes how to determine the EC50 of this compound at the human β3-adrenergic receptor and assess its antagonistic activity at β1 and β2 receptors.
Materials:
-
CHO-K1 cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Isoproterenol (B85558) (non-selective β-agonist).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the β1, β2, and β3 expressing CHO-K1 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Agonist Dose-Response (β3):
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in assay buffer containing IBMX.
-
Replace the cell culture medium with the this compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Antagonist Dose-Response (β1 and β2):
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer containing IBMX.
-
Pre-incubate the β1 and β2 expressing cells with the this compound dilutions for 15 minutes at 37°C.
-
Add a fixed concentration of isoproterenol (EC80 concentration, predetermined in a separate experiment) to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
For the agonist response, plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
For the antagonist response, plot the inhibition of the isoproterenol response against the log of the this compound concentration to determine the IC50.
-
Visualizations
Caption: Signaling pathway of this compound at adrenergic receptors.
Caption: Workflow for determining this compound potency and selectivity.
Caption: Relationship between this compound concentration and selectivity.
References
Technical Support Center: Overcoming Challenges in LY377604 In Vivo Delivery
Welcome to the technical support center for LY377604. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective human β3-adrenergic receptor agonist with an EC50 of 2.4 nM.[1][2] It also functions as an antagonist for β1- and β2-adrenergic receptors.[1][2] Its primary mechanism of action involves the stimulation of the β3-adrenergic receptor, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This compound has been investigated for its potential in treating obesity and diabetes mellitus.[3]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge in the in vivo delivery of this compound is its limited solubility. Achieving a stable and homogenous formulation for consistent and effective administration can be difficult. Researchers may encounter issues with compound precipitation either during formulation preparation or post-administration, which can lead to variable drug exposure and inconsistent experimental outcomes.
Q3: Are there any known metabolites of this compound that I should be aware of in my in vivo studies?
A3: Yes, in vivo studies in rats and monkeys have identified 4-hydroxycarbazole (B19958) as a minor metabolite of this compound.[] This metabolite is primarily found as an O-glucuronide conjugate in urine, constituting a small percentage of the radioactive dose (0.2% in rats and 0.9% in monkeys).[] Free 4-hydroxycarbazole was not detected in vivo.[]
Q4: What is the expected duration of action for this compound in vivo?
A4: In studies with male Long-Evans rats on a high-calorie diet, the administration of this compound resulted in a stimulation of lipid utilization, observed as a decrease in the respiratory quotient. This effect persisted for approximately 4 hours before returning to baseline levels.[1]
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or shows precipitation.
-
Question: I'm having trouble dissolving this compound for my in vivo experiment. The solution is cloudy, or a precipitate forms over time. What can I do?
-
Answer: This is a common issue due to the compound's low solubility. Here are a few steps you can take:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Several formulations have been suggested to improve solubility.[1] Refer to the formulation table below for options.
-
Heating and Sonication: Gentle heating and/or sonication can aid in dissolution.[1] Be cautious with temperature to avoid compound degradation.
-
Stepwise Solvent Addition: Add each solvent in the formulation protocol one by one, ensuring complete dissolution at each step before adding the next solvent.[1]
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the chances of precipitation over time.
-
Problem 2: I am observing inconsistent results between experimental animals.
-
Question: My in vivo experiments with this compound are showing high variability between animals, even within the same treatment group. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to drug delivery:
-
Inhomogeneous Formulation: If the drug is not fully dissolved or has precipitated out of solution, the actual dose administered to each animal can vary significantly. Ensure your formulation is a clear solution before administration.
-
Injection Technique: The route and technique of administration are critical. Ensure consistent administration volume and speed. For oral gavage, ensure the compound is delivered directly to the stomach without reflux.
-
Animal Handling: Stress from handling can influence physiological responses. Handle all animals consistently and allow for an acclimatization period before dosing.
-
Problem 3: The compound does not seem to be efficacious in my in vivo model.
-
Question: I am not observing the expected biological effect of this compound in my animal model. What should I check?
-
Answer: A lack of efficacy could be due to several reasons:
-
Insufficient Dose: The dose might be too low to elicit a response. Review the literature for effective dose ranges in similar models.
-
Poor Bioavailability: The formulation used may result in poor absorption of the compound. You may need to experiment with different vehicle compositions to improve bioavailability. Consider formulations that include solubility enhancers like PEG300, Tween-80, or SBE-β-CD.[1]
-
Metabolism and Clearance: In some species, the compound might be rapidly metabolized and cleared. While the primary metabolite is minor, species-specific differences in metabolism could play a role.
-
Target Engagement: Confirm that the β3-adrenergic receptor in your animal model is responsive to this compound.
-
Data Presentation
Table 1: In Vivo Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Max Solubility | Observations |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL (4.77 mM) | Clear solution; requires sonication.[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (4.77 mM) | Clear solution; requires sonication.[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL (4.77 mM) | Clear solution; requires sonication.[1] |
Experimental Protocols
Protocol: Preparation of this compound Formulation (Example using Protocol 1)
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved.
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly.
-
Addition of Tween-80: Add 5% of the final volume as Tween-80. Mix until the solution is homogeneous.
-
Final Dilution with Saline: Add 45% of the final volume as saline. Mix thoroughly.
-
Final Dissolution Step: If any precipitation is observed, gently warm the solution and sonicate until it becomes clear.[1]
-
Administration: Use the freshly prepared solution for in vivo administration.
Protocol: In Vivo Administration to Rodents
-
Animal Preparation: Acclimatize animals to the experimental conditions. Record the body weight of each animal to calculate the correct dosage.
-
Dosing: Based on the desired dose (mg/kg) and the concentration of the prepared formulation (mg/mL), calculate the volume to be administered to each animal.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design. Ensure the chosen route is appropriate for the vehicle used.
-
Observation: Following administration, monitor the animals for any adverse reactions and for the expected physiological or behavioral changes. In the case of this compound, this could include monitoring changes in metabolic parameters like the respiratory quotient.[1]
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: Mitigating Non-Target Antagonist Activity of LY377604
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-target antagonist activity of LY377604 on β1- and β2-adrenergic receptors while maintaining its primary agonist activity on the β3-adrenergic receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a potent human β3-adrenergic receptor agonist with an EC50 of 2.4 nM. It is also known to act as an antagonist at β1- and β2-adrenergic receptors. This dual activity profile necessitates careful experimental design to isolate and study its effects on the target β3 receptor.
Q2: Why is it important to mitigate the antagonist activity of this compound on β1- and β2-adrenergic receptors?
Q3: What are the general strategies to reduce off-target activity of a compound?
A3: General strategies to minimize off-target effects include:
-
Structural Modification: Chemical modification of the compound to improve its selectivity for the target receptor.
-
Dose Optimization: Using the lowest effective concentration of the compound that elicits a response at the target receptor with minimal engagement of non-target receptors.
-
Use of Selective Antagonists: Co-administration of selective antagonists for the non-target receptors to block the off-target effects.
-
Cell Line Selection: Utilizing cell lines that express the target receptor at high levels and have low or no expression of the non-target receptors.
Troubleshooting Guides
Issue 1: Observed cardiovascular effects (e.g., decreased heart rate) in vivo, suggesting β1/β2-adrenergic antagonism.
Cause: The antagonist activity of this compound on cardiac β1- and β2-adrenergic receptors is likely causing the observed effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to identify the minimal effective concentration of this compound that stimulates β3-adrenergic receptors without significantly affecting cardiovascular parameters.
-
Selective Antagonist Co-administration: In your experimental model, co-administer a highly selective β1-adrenergic antagonist (e.g., CGP 20712A) and a selective β2-adrenergic antagonist (e.g., ICI 118,551) at concentrations known to block their respective receptors. This can help to isolate the effects of β3-adrenergic agonism.
-
Alternative Compounds: If feasible, consider using a more selective β3-adrenergic receptor agonist with lower affinity for β1- and β2-adrenergic receptors.
Issue 2: In vitro experimental results are inconsistent or difficult to interpret due to mixed agonist/antagonist effects.
Cause: The presence of β1- and/or β2-adrenergic receptors in your cell model is likely leading to mixed signaling outputs.
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression levels of β1-, β2-, and β3-adrenergic receptors in your chosen cell line using techniques like qPCR or radioligand binding assays.
-
Engineered Cell Lines: If endogenous expression is problematic, use engineered cell lines that stably overexpress the human β3-adrenergic receptor with minimal or no expression of β1- and β2-adrenergic receptors.
-
Pharmacological Blockade: In your assays, include selective antagonists for β1- and β2-adrenergic receptors to block their signaling pathways. For example, pre-incubate the cells with atenolol (B1665814) (β1 selective) and ICI 118,551 (β2 selective) before adding this compound.
Data Presentation
Table 1: Pharmacological Profile of this compound and Related Ligands at Human Adrenergic Receptors
| Compound | Receptor | Activity | Potency (nM) |
| This compound | β3-Adrenergic | Agonist | EC50: 2.4 |
| β1-Adrenergic | Antagonist | Ki/IC50: Not explicitly reported | |
| β2-Adrenergic | Antagonist | Ki/IC50: Not explicitly reported | |
| Isoproterenol (B85558) | β1/β2/β3-Adrenergic | Agonist (Non-selective) | EC50: ~1-10 |
| CGP 20712A | β1-Adrenergic | Antagonist (Selective) | Ki: ~1 |
| ICI 118,551 | β2-Adrenergic | Antagonist (Selective) | Ki: ~0.5 |
Experimental Protocols
Radioligand Competitive Binding Assay to Determine Ki of this compound at β1- and β2-Adrenergic Receptors
Objective: To quantify the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP-12177 (non-selective β-antagonist).
-
Non-labeled competitor: this compound.
-
Positive control (selective antagonist): CGP 20712A (for β1) or ICI 118,551 (for β2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [³H]-CGP-12177 at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay to Measure β3-Agonism and β1/β2-Antagonism
Objective: To functionally characterize the agonist activity of this compound at the β3-adrenergic receptor and its antagonist activity at β1- and β2-adrenergic receptors by measuring cyclic AMP (cAMP) levels.
Materials:
-
Cell lines expressing human β1-, β2-, or β3-adrenergic receptors.
-
This compound.
-
Isoproterenol (non-selective β-agonist).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Protocol for β3 Agonism:
-
Plate cells expressing the β3-adrenergic receptor in a 96-well plate and incubate overnight.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50.
Protocol for β1/β2 Antagonism:
-
Plate cells expressing β1- or β2-adrenergic receptors.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time.
-
Add a fixed concentration of isoproterenol (at its EC80) to stimulate cAMP production.
-
Incubate and measure cAMP levels as described above.
-
Plot the percentage of inhibition of the isoproterenol response against the log concentration of this compound to determine the IC50.
Visualizations
Caption: Antagonistic effect of this compound on β1/β2-adrenergic receptor signaling.
Caption: Agonistic effect of this compound on β3-adrenergic receptor signaling.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
Best practices for handling and storing LY377604 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY377604 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound hydrochloride and what is its mechanism of action?
This compound hydrochloride is a potent and selective human β3-adrenergic receptor agonist with a reported EC50 of 2.4 nM.[1] It also acts as an antagonist at β1- and β2-adrenergic receptors.[1] Its primary mechanism of action involves the activation of β3-adrenergic receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3]
2. What are the recommended storage conditions for this compound hydrochloride?
Proper storage is crucial to maintain the integrity of the compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
3. How should I prepare stock solutions of this compound hydrochloride?
It is advisable to prepare stock solutions in an organic solvent such as DMSO. For in vivo studies, specific solvent systems are recommended to achieve a clear solution. For example, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] It may be necessary to use sonication or gentle heating to fully dissolve the compound.[4]
4. What is the stability of this compound hydrochloride in aqueous solutions?
Data Presentation
Table 1: Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Table 2: Solubility of this compound for In Vivo Use
| Protocol | Solvent Composition | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Ultrasonic treatment may be needed.[4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Ultrasonic treatment may be needed.[4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Ultrasonic treatment may be needed.[4] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound hydrochloride.
Issue 1: Inconsistent or No Cellular Response
Possible Causes & Solutions:
-
Degraded Compound:
-
Solution: Ensure the compound has been stored correctly according to the recommendations in Table 1. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Prepare fresh dilutions in your experimental buffer for each experiment.
-
-
Incorrect Concentration:
-
Solution: Verify all calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
-
Low Receptor Expression:
-
Solution: Confirm that your cell line expresses the β3-adrenergic receptor at sufficient levels. You may need to use a cell line known to have high endogenous expression or a transfected cell line.
-
-
Assay Interference:
-
Solution: Components of your assay buffer or media could interfere with the compound's activity. Test the effect of the vehicle (e.g., DMSO) on your cells as a control.
-
Issue 2: High Background Signal in cAMP Assays
Possible Causes & Solutions:
-
Constitutive Receptor Activity:
-
Solution: Some cell lines may exhibit high basal GPCR activity. If possible, use an inverse agonist to lower the basal cAMP levels.
-
-
Phosphodiesterase (PDE) Activity:
-
Solution: PDEs degrade cAMP. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the signal window.
-
-
Non-specific Binding:
-
Solution: If using a competitive binding assay format, non-specific binding can be an issue. Increase the number of wash steps and include a control with a high concentration of an unlabeled ligand to determine the level of non-specific binding.
-
Issue 3: Poor Solubility or Precipitation in Aqueous Buffer
Possible Causes & Solutions:
-
Solvent Choice:
-
Solution: While the final concentration of organic solvent in your assay should be low (typically <0.5% DMSO) to avoid cellular toxicity, some may be necessary to maintain solubility. Ensure your final concentration of this compound hydrochloride does not exceed its solubility limit in the aqueous buffer.
-
-
pH of the Buffer:
-
Solution: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your experimental buffer is within a range that maintains the compound's solubility.
-
-
Precipitation Over Time:
-
Solution: Prepare dilutions immediately before use. If you observe precipitation, you may need to adjust the solvent composition of your final dilution, if compatible with your experimental system.
-
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound hydrochloride on intracellular cAMP levels in a cell-based assay.
1. Cell Preparation:
- Plate cells expressing the β3-adrenergic receptor in a suitable multi-well plate (e.g., 96-well) at a predetermined optimal density.
- Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
- On the day of the experiment, perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. The assay buffer should ideally contain a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
3. Agonist Stimulation:
- Wash the cells gently with pre-warmed assay buffer.
- Add the prepared dilutions of this compound hydrochloride to the respective wells.
- Include a vehicle control (buffer with the same final concentration of DMSO) and a positive control (e.g., a known β-adrenergic agonist like isoproterenol).
- Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
4. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
- Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
5. Data Analysis:
- Generate a standard curve using the cAMP standards provided in the kit.
- Calculate the concentration of cAMP in each sample based on the standard curve.
- Plot the cAMP concentration against the log of the this compound hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of LY377604
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral administration of LY377604. The following information is designed to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may affect its oral bioavailability?
A1: this compound is a small molecule with a molecular weight of 524.6 g/mol and a molecular formula of C31H32N4O4.[1][] Publicly available data indicates that this compound is sparingly soluble in aqueous solutions, which is a primary obstacle to achieving adequate oral bioavailability. In-vitro dissolution protocols suggest the necessity of using solubilizing agents such as DMSO, PEG300, Tween-80, or cyclodextrins to achieve a clear solution.[3] Predictive models also suggest a low oral bioavailability.[4]
Q2: My in-vivo experiments with this compound show low and variable exposure after oral dosing. What are the likely causes?
A2: Low and variable oral exposure of this compound is likely attributable to its poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract. Other contributing factors may include first-pass metabolism. In-vitro studies have shown that this compound can be metabolized by liver microsomes, and while the formation of its metabolite 4-hydroxycarbazole (B19958) is minor, it is primarily excreted as a glucuronide conjugate.[]
Q3: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: There are several established strategies to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8] These can be broadly categorized as:
-
Formulation-Based Approaches: These aim to improve the dissolution rate and solubility of the drug.[8]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance dissolution.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create amorphous solid dispersions, improving its solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming emulsions in the gastrointestinal tract.[8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[5]
-
-
Non-Formulation-Based Approaches: These focus on modifying the drug molecule itself or altering physiological conditions.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Buffers
Table 1: Comparison of Pre-formulation Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., DMSO, PEG300, Tween-80) to increase solubility.[3] | Simple to prepare for early-stage experiments. | May not be suitable for all in-vivo studies due to potential toxicity of solvents. |
| pH Adjustment | Modifying the pH of the buffer to ionize the molecule, which may increase solubility. | Can be effective if the compound has ionizable groups. | The pH of the gastrointestinal tract varies, which can affect solubility and absorption. |
| Surfactants | Using surfactants (e.g., Tween-80) above their critical micelle concentration to form micelles that encapsulate the drug.[3] | Can significantly increase solubility. | The amount of surfactant needed may be high and could cause gastrointestinal irritation. |
| Complexation with Cyclodextrins | Forming an inclusion complex with cyclodextrins (e.g., SBE-β-CD) to enhance solubility.[3] | Can improve both solubility and stability. | The size of the complex may limit absorption, and there is a maximum amount of drug that can be complexed. |
Experimental Workflow for Solubility Enhancement
Caption: Workflow for screening and developing formulations to improve this compound solubility.
Issue 2: Low Permeability Across Intestinal Epithelium
Table 2: Overview of Permeability Enhancement Approaches
| Approach | Mechanism of Action | Key Considerations |
| Prodrug Synthesis | Aims to increase the lipophilicity of this compound to enhance passive diffusion across the intestinal membrane.[6][8] | Requires chemical modification and subsequent in-vivo conversion to the active drug. |
| Use of Permeation Enhancers | Agents that can transiently open tight junctions in the intestinal epithelium to allow for paracellular transport.[5] | Potential for mucosal toxicity and non-specific enhancement of other substances. |
| Bioenhancers | Co-administration with natural compounds that can inhibit efflux pumps (like P-glycoprotein) or metabolic enzymes (like CYP3A4).[5] | Potential for drug-drug interactions. |
Signaling Pathway for Permeability Enhancement
Caption: Mechanism of a permeation enhancer on tight junctions for improved drug absorption.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Dissolution testing apparatus (USP Type II)
Method:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a 1:4 drug-to-carrier ratio.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and gently grind to obtain a fine powder.
-
Perform dissolution testing in a biorelevant medium (e.g., FaSSIF) and compare the dissolution profile to that of the unformulated this compound.
Protocol 2: In-Vitro Solubilization of this compound
Objective: To determine an effective solvent system for in-vitro and early in-vivo studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Method (based on published protocols[3]):
Formulation 1 (Co-solvent/Surfactant):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Use sonication if necessary to obtain a clear solution.
Formulation 2 (Cyclodextrin-based):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Use sonication to aid dissolution.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. Ly-377604 | C31H32N4O4 | CID 9849699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. asianpharmtech.com [asianpharmtech.com]
Addressing variability in experimental outcomes with LY377604
Welcome to the technical support resource for LY377604. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure consistency and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR) with a reported EC50 of 2.4 nM.[1][2] Its primary mechanism of action involves binding to and activating the β3-AR, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP mediates various downstream physiological responses.
Q2: Does this compound have any known off-target effects?
Yes. While it is a potent agonist at the β3-AR, this compound also functions as an antagonist at the human β1- and β2-adrenergic receptors.[1][2] It does not stimulate cAMP accumulation in cells expressing β1-AR or β2-AR.[1] Researchers should consider these antagonistic activities when designing experiments and interpreting results, as they could lead to unexpected physiological effects, particularly in systems where β1 and β2 receptors are prominently expressed.
Q3: How should I prepare stock and working solutions of this compound to minimize variability?
Inconsistent compound solubility is a major source of experimental variability. Proper preparation is critical.
-
Stock Solutions: this compound is soluble in DMSO up to 100 mg/mL.[1] However, it is hygroscopic, meaning it can absorb moisture from the air, which can impact solubility.[1] It is strongly recommended to use a fresh, unopened vial of high-purity, anhydrous DMSO for preparing the stock solution.[1] Sonication may be required to fully dissolve the compound.[1]
-
Working Solutions: When preparing aqueous working solutions from a DMSO stock, it is crucial to avoid precipitation. Dilute the stock solution in your final assay buffer or medium gradually, ensuring thorough mixing at each step. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Q4: What are the recommended storage conditions for this compound solutions?
Improper storage can lead to compound degradation and loss of activity.
-
Powder: Store the solid compound as recommended by the supplier, typically at -20°C.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
This section addresses common issues that can lead to variability in experimental outcomes.
Issue 1: High Variability in In Vitro Cell-Based Assays
High variability between wells or experiments can obscure true results.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the final assay plate for any signs of precipitation. Prepare a fresh dilution series from your stock solution, ensuring the final DMSO concentration is low and consistent. Consider using a solvent like Pluronic F-127 to improve solubility in aqueous media. |
| Inconsistent Cell Health/Density | Ensure a single-cell suspension before seeding and use a consistent passage number for your cells. Perform a cell viability assay (e.g., Trypan Blue) before seeding. Uneven cell density can lead to significant differences in receptor expression and signal output. |
| Assay Protocol Execution | Standardize incubation times, temperatures, and reagent addition steps. Use multichannel pipettes for simultaneous addition of this compound or detection reagents to minimize timing differences between wells. |
| Cell Line Instability | If using transfected cells, verify the expression level of the β3-adrenergic receptor via methods like qPCR or Western blot, as expression can diminish over multiple passages. |
Issue 2: Inconsistent or Unexpected Results in In Vivo Studies
Animal studies are subject to numerous sources of variability.[3][4][5]
| Potential Cause | Troubleshooting Steps |
| Poor Compound Bioavailability | The formulation and route of administration are critical. This compound requires specific vehicles for in vivo use. Ensure the compound is fully dissolved in the vehicle prior to administration. Use sonication if necessary.[1] Verify the stability of your formulation over the course of the experiment. |
| Inter-Animal Variability | Use age- and weight-matched animals from a reputable supplier. Ensure consistent housing conditions (light/dark cycle, temperature, diet). Inter-individual variability is a known factor that can affect experimental outcomes.[5] |
| Off-Target Pharmacological Effects | Remember the β1/β2-antagonist activity of this compound.[1] Unexpected changes in heart rate or other cardiovascular parameters could be linked to these off-target effects. Consider using appropriate controls or pre-treatment with selective β1/β2 agonists if trying to isolate the β3-AR effect. |
| Metabolic Differences | The metabolic state of the animal can influence the response. For example, studies on lipid utilization showed effects in rats fed a caloric dense diet.[1] Standardize feeding and fasting protocols to ensure a consistent metabolic baseline. |
Data & Formulations
Table 1: Pharmacological Properties of this compound
| Property | Value | Receptor Target |
| EC50 | 2.4 nM | Human β3-Adrenergic Receptor |
| Activity | Agonist | Human β3-Adrenergic Receptor |
| Activity | Antagonist | Human β1- and β2-Adrenergic Receptors |
Table 2: Example In Vivo Formulations for this compound
These formulations have been used to achieve a clear solution at 2.5 mg/mL and may require sonication.[1] Always perform small-scale formulation tests for stability and solubility before preparing a large batch.
| Protocol | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL |
Experimental Protocols
Protocol: cAMP Accumulation Assay in CHO-β3 Cells
This protocol provides a method to quantify the agonist activity of this compound by measuring intracellular cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
Materials:
-
CHO cells stably expressing human β3-AR
-
Cell culture medium (e.g., F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX) solution
-
This compound
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well assay plates
Methodology:
-
Cell Seeding: Culture CHO-β3 cells to ~80-90% confluency. Harvest cells and seed them into the assay plate at a predetermined optimal density. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare solutions for vehicle control (e.g., 0.1% DMSO in assay buffer) and a positive control (e.g., Forskolin).
-
Assay Execution: a. Gently remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM final concentration) to each well. This prevents the degradation of cAMP. Incubate for 30 minutes at 37°C. c. Add the this compound serial dilutions, vehicle, and positive control to the appropriate wells. d. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound at β-adrenergic receptors.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY377604 Protocols for Enhanced Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with LY377604. Our goal is to enhance the reproducibility of your experiments by providing clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR) with a reported EC50 of 2.4 nM. It also acts as an antagonist for β1- and β2-adrenergic receptors.[1][2] Its primary mechanism of action as a β3-AR agonist is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (100 mg/mL with ultrasonic assistance). For in vivo studies, specific solvent formulations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use freshly opened, high-purity DMSO as it is hygroscopic, and water absorption can significantly impact solubility.[1]
Q3: Are there any known off-target effects or safety concerns with this compound?
A3: this compound has known antagonist activity at β1- and β2-adrenergic receptors, which should be considered in experimental design.[1][2] Additionally, a metabolite of this compound, 4-hydroxycarbazole, has been reported as a potential mutagen. While in vivo studies suggest this metabolite is minor and primarily excreted as a glucuronide conjugate, it is a factor to be aware of in the interpretation of long-term or chronic dosing studies.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been used in both in vitro studies with cultured cells and in vivo animal models. For in vivo administration in rats, it has been shown to stimulate lipid utilization.[1] Careful consideration of the vehicle control is essential for in vivo experiments to account for any effects of the solvent mixture.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure complete solubilization of this compound in DMSO using sonication.[1] Prepare fresh dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Instability | Use cells with a consistent and low passage number. Changes in receptor expression levels can occur with prolonged cell culture. |
| Assay Interference | If using a fluorescence-based readout for cAMP, consider potential interference from this compound or the vehicle. Include appropriate controls to test for autofluorescence. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, ensure proper plate sealing and uniform incubation conditions. Consider leaving the outer wells of the plate empty and filling them with sterile saline or water. |
Experimental Workflow for a cAMP Assay
Caption: Workflow for a typical in vitro cAMP assay using this compound.
Issue 2: Unexpected or Inconsistent Results in Animal Studies
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Ensure the formulation is clear and fully solubilized before administration.[1] If precipitation is observed, gentle warming and sonication may be required.[1] Consider alternative routes of administration if oral bioavailability is a concern. |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO, PEG300, Tween-80) can have independent physiological effects. Always include a vehicle-only control group to properly attribute effects to this compound. |
| Antagonism of β1/β2-Adrenergic Receptors | The antagonist activity of this compound at β1/β2-ARs could counteract some of the expected β3-AR agonist effects, particularly in tissues with high expression of all three receptor subtypes. Consider using co-administration with selective β1/β2 antagonists in control groups to isolate the β3-AR mediated effects. |
| Metabolism of this compound | The formation of metabolites, such as 4-hydroxycarbazole, could contribute to the overall pharmacological profile. While this is a minor metabolite, its potential effects should be considered in the interpretation of results. |
Logical Flow for Troubleshooting In Vivo Experiments
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| EC50 (human β3-AR) | 2.4 nM | [1][2] |
| Solubility in DMSO | 100 mg/mL (with ultrasonic assistance) | [1] |
| In Vivo Formulation Solubility | 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] |
| Stock Solution Stability (-80°C) | 6 months | [1] |
| Stock Solution Stability (-20°C) | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a 100 mM concentration.
-
Vortex the solution vigorously.
-
Place the tube in a sonicator water bath and sonicate until the solution is clear and all particulate matter is dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: In Vitro cAMP Assay in CHO-K1 cells stably expressing human β3-AR
-
Cell Seeding: Seed CHO-K1-hβ3-AR cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX). Also, prepare a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Cell Stimulation: Remove the cell culture medium and add the this compound dilutions and controls to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay (e.g., HTRF, ELISA, or other commercially available kits) following the manufacturer's instructions.
-
Data Analysis: Plot the assay signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Signaling Pathway of this compound at the β3-Adrenergic Receptor
Caption: Activation of the β3-adrenergic receptor by this compound leads to increased cAMP production.
References
Technical Support Center: Troubleshooting Cell-Based Assays with LY377604
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential artifacts in cell-based assays involving the β-adrenergic modulator, LY377604.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective human β3-adrenergic receptor agonist with a reported EC50 of 2.4 nM. It also acts as an antagonist at β1- and β2-adrenergic receptors.[1] This dual activity makes it a unique tool for studying β-adrenergic signaling. In cells expressing the β3-adrenergic receptor, this compound stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Q2: What are the most common potential artifacts to consider when working with this compound in cell-based assays?
The most common potential artifacts when using this compound, and other small molecules, in cell-based assays include:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations. This can lead to an inaccurate effective concentration and may cause cytotoxicity.
-
Fluorescence Interference: As a carbazole (B46965) derivative, this compound has the potential to interfere with fluorescence-based assays. This can manifest as autofluorescence or fluorescence quenching, leading to false-positive or false-negative results.
-
Off-Target Effects: While this compound is selective, at higher concentrations it may interact with other G-protein coupled receptors (GPCRs) or cellular targets, leading to unexpected biological responses.
-
Cytotoxicity: At concentrations above the therapeutic window, this compound or its precipitate can be toxic to cells, impacting assay readouts that rely on cell viability.
Q3: How can I minimize the risk of this compound precipitation in my experiments?
To minimize precipitation, consider the following:
-
Solubility Testing: Before starting a cell-based assay, determine the solubility of this compound in your specific cell culture medium.
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and toxicity.[2]
-
Working Concentrations: Use the lowest effective concentration of this compound possible and avoid exceeding its solubility limit in your assay medium.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after adding the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in a cAMP Assay
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate. Perform a solubility test of this compound in your assay buffer. Reduce the final concentration of this compound. |
| Cell Health/Passage Number | Ensure cells are healthy and within a consistent passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including cAMP standards and detection antibodies. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of compound and reagents. |
| Suboptimal Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment can determine the peak cAMP response. |
Issue 2: Unexpected Decrease in Signal in a Fluorescence-Based Viability Assay (e.g., Calcein AM)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | Perform a control experiment with this compound and the fluorescent dye in a cell-free system to assess for quenching. If quenching is observed, consider a non-fluorescent viability assay (e.g., MTS or ATP-based). |
| Cytotoxicity | Determine the cytotoxic concentration of this compound using a separate cell viability assay (e.g., LDH release or trypan blue exclusion). Ensure your experimental concentrations are below the toxic threshold. |
| Compound Precipitation | Precipitated compound can interfere with light scattering and detection. Visually inspect for precipitates and perform solubility checks. |
| β1/β2 Antagonism Effects | In cell types where basal β1/β2 signaling is critical for viability, antagonism by this compound could lead to a decrease in cell health. This is a potential on-target, but undesirable, effect. |
Issue 3: Agonist Effect Observed in a Cell Line Not Expressing β3-Adrenergic Receptors
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Agonism | At high concentrations, this compound may activate other GPCRs that couple to Gs and increase cAMP. Screen for off-target activity using a panel of GPCR-expressing cell lines. |
| Assay Artifact | Rule out artifacts such as autofluorescence or chemical interference with the assay reagents. Run controls with this compound in the absence of cells. |
| Endogenous Receptor Expression | Confirm the absence of β3-adrenergic receptor expression in your cell line at both the mRNA and protein level. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels in response to this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., CHO-K1 cells stably expressing the human β3-adrenergic receptor) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Cell Viability (MTS) Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
Unraveling the Targets: A Comparative Analysis of LY379268 and Other Group II Metabotropic Glutamate Receptor Agonists
A critical clarification on the pharmacological activity of LY377604 has revealed its primary role as a β-adrenergic agent, not an mGluR2/3 agonist. Consequently, this guide pivots to a detailed comparison between two well-established and potent mGluR2/3 agonists: LY379268 and LY354740, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies, supported by experimental data.
Initially, this guide intended to compare this compound and LY379268 as mGluR2/3 agonists. However, extensive database searches confirm that this compound is, in fact, a human β3-adrenergic receptor agonist with an EC50 of 2.4 nM, and also functions as a β1- and β2-adrenergic receptor antagonist[1][2][3][4][5]. This finding necessitates a shift in focus to a more relevant and scientifically accurate comparison for researchers in the field of glutamate (B1630785) neurotransmission. Therefore, this guide will now compare the efficacy of LY379268 with another widely studied and structurally related mGluR2/3 agonist, LY354740.
Both LY379268 and LY354740 are highly selective and potent agonists for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial in modulating synaptic transmission and have been investigated as potential therapeutic targets for a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance abuse[6][7][8]. Activation of these presynaptic receptors leads to an inhibition of glutamate release, thereby reducing excessive excitatory signaling[7][8][9].
Comparative Efficacy: Potency and In Vitro Activity
The in vitro potency of these compounds is a key indicator of their efficacy at the receptor level. LY379268 demonstrates high affinity and potency at both human mGluR2 and mGluR3.
| Compound | Receptor | Potency (EC50) | Binding Affinity (Ki) |
| LY379268 | hmGluR2 | 2.69 nM[10] | 40.6 nM[11] |
| hmGluR3 | 4.48 nM[10] | 4.7 nM[11] | |
| LY354740 | mGluR2 | - | - |
| mGluR3 | - | - |
Data for LY354740's EC50 and Ki values were not explicitly available in the provided search results and would require further targeted searches to populate this table fully.
LY379268 is noted to have a higher affinity for mGluR2/3 receptors compared to LY354740[12]. Both compounds are over 80-fold more selective for Group II mGlu receptors compared to Group I and Group III receptors[10].
In Vivo Efficacy and Preclinical Models
Both LY379268 and LY354740 have demonstrated efficacy in various animal models, suggesting their potential therapeutic utility. They have been shown to block hyperlocomotion induced by phencyclidine (PCP) and amphetamine, which are common models for the positive symptoms of schizophrenia[7]. Furthermore, both compounds have shown effectiveness in mitigating cognitive deficits induced by PCP[7].
In models of anxiety, LY354740 has shown anxiolytic-like effects[12]. Interestingly, the effects of LY379268 on anxiety-like behavior appear to be dose-dependent, with higher doses potentially inducing anxiogenic-like effects in some models[12][13].
A study comparing the two in a restraint-stress model found that LY354740 significantly attenuated the stress-induced increase in c-Fos expression in the rat cortex, while LY379268 had no effect under the same conditions[7][14]. This suggests that despite their structural similarities and shared primary targets, they may have different in vivo properties and mechanisms of action[14].
In neuroprotection studies, LY379268 has been shown to be effective in animal models of global cerebral ischemia[10][15].
Signaling Pathways and Mechanism of Action
Activation of mGluR2/3 by agonists like LY379268 and LY354740 initiates a cascade of intracellular events. As these are Gαi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[8][9][16][17]. This presynaptic inhibition is a key mechanism for reducing glutamate release[9].
Below is a diagram illustrating the canonical signaling pathway for mGluR2/3 agonists.
Caption: mGluR2/3 agonist signaling pathway leading to reduced glutamate release.
Experimental Protocols
In Vitro Potency Determination (cAMP Assay)
A common method to determine the potency (EC50) of mGluR2/3 agonists is through a functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the recombinant human receptors.
Caption: Workflow for determining agonist potency via a cAMP inhibition assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human mGluR2 or mGluR3 gene are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Agonist Addition: The culture medium is replaced with a buffer containing various concentrations of the test compound (e.g., LY379268 or LY354740) and incubated for a short period.
-
cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are normalized to the forskolin-only control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the agonist concentration. The EC50 value, the concentration at which 50% of the maximal inhibition is observed, is then calculated using non-linear regression.
In Vivo Behavioral Assessment (PCP-induced Hyperlocomotion)
This model is used to assess the antipsychotic-like potential of the compounds.
Methodology:
-
Animals: Male rodents (rats or mice) are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with either vehicle or varying doses of the mGluR2/3 agonist (e.g., LY379268 or LY354740) via intraperitoneal (i.p.) injection.
-
PCP Challenge: After a set pre-treatment time, animals are administered a psychostimulant dose of PCP (e.g., 3.0 mg/kg, i.p.) to induce hyperlocomotor activity[9].
-
Locomotor Activity Monitoring: Immediately after the PCP injection, animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated tracking software.
-
Data Analysis: The locomotor activity data are analyzed to compare the effects of the agonist pre-treatment to the vehicle control group. A significant reduction in PCP-induced hyperlocomotion by the agonist is indicative of antipsychotic-like efficacy.
Conclusion
While the initial premise of comparing this compound to LY379268 as mGluR2/3 agonists was based on a misunderstanding of this compound's pharmacological target, a comparative analysis of LY379268 and LY354740 provides valuable insights for researchers in the field. Both are potent and selective Group II mGlu receptor agonists with demonstrated efficacy in preclinical models relevant to psychiatric and neurological disorders. LY379268 generally exhibits higher potency in vitro. However, in vivo studies reveal subtle but important differences in their pharmacological profiles, as evidenced by the differential effects in stress models. These findings underscore the importance of comprehensive in vivo characterization to complement in vitro potency data in the drug development process. Further research is warranted to fully elucidate the distinct therapeutic potentials of these and other mGluR2/3 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 377604 - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY-377604 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 11. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 12. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Preclinical Profile of LY377604 and Pomaglumetad Methionil: A Comparative Analysis
A comprehensive review of preclinical data reveals that LY377604 and pomaglumetad methionil are compounds with distinct pharmacological targets and have been evaluated in separate preclinical models for different therapeutic indications. Direct comparative studies between these two molecules in preclinical settings have not been identified in the available scientific literature.
This guide provides a detailed overview of the preclinical findings for each compound, presenting their mechanisms of action, key experimental data from relevant models, and the methodologies employed in these studies.
Pomaglumetad Methionil: A Modulator of Glutamatergic Neurotransmission
Pomaglumetad methionil (also known as LY2140023) is a prodrug of LY404039, a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2/3).[1][2] Its development has primarily focused on its potential as a novel treatment for schizophrenia.[1][2] The underlying hypothesis is that by activating presynaptic mGluR2/3, pomaglumetad can reduce excessive glutamate release, thereby modulating glutamatergic hyperactivity implicated in the pathophysiology of schizophrenia.[2]
Quantitative Data from Preclinical Models
| Parameter | Animal Model | Key Findings | Reference |
| Dopamine (B1211576) Neuron Activity | Methylazoxymethanol acetate (B1210297) (MAM) rat model of schizophrenia | Dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA). No effect was observed in control (saline-treated) rats. | [3][4][5] |
| Cognitive Function | MAM rat model of schizophrenia | Improved novel object recognition. | [4] |
| Receptor Binding | In vitro | Potent and selective agonist at mGluR2/3 receptors. Devoid of affinity for biogenic amine receptors, including dopamine receptors. | [6] |
Experimental Protocols
Methylazoxymethanol Acetate (MAM) Rat Model of Schizophrenia:
This neurodevelopmental model is used to mimic certain pathological features of schizophrenia. Pregnant rats are administered MAM at a specific gestational day, which induces developmental abnormalities in the offspring, leading to behavioral and neurochemical changes in adulthood that resemble schizophrenic symptoms.[3]
In Vivo Electrophysiology in the VTA:
To assess the impact of pomaglumetad methionil on dopamine neuron activity, researchers conducted in vivo electrophysiological recordings in anesthetized MAM and control rats.[3][5] Following the administration of varying doses of pomaglumetad methionil, the firing rate and population activity of dopamine neurons in the ventral tegmental area (VTA) were measured.[3][4][5]
Signaling Pathway of Pomaglumetad Methionil
Caption: Signaling pathway of Pomaglumetad Methionil at presynaptic terminals.
This compound: A Beta-Adrenergic Modulator
This compound is identified as a human β3-adrenergic receptor agonist and a β1- and β2-adrenergic receptor antagonist.[7] Its preclinical development was directed towards the treatment of obesity and diabetes mellitus.[7] The rationale for this approach is based on the role of β3-adrenergic receptors in regulating lipolysis and thermogenesis in adipose tissue.
Quantitative Data from Preclinical Models
Specific quantitative data from preclinical animal models for obesity or diabetes were not available in the searched literature. The development of this compound for obesity was discontinued (B1498344) during Phase II clinical trials.[7] A clinical study was designed to assess the efficacy of this compound in combination with sibutramine (B127822) for weight loss in overweight individuals.[8]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in models of obesity or diabetes are not extensively described in the available search results.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in adipocytes via the β3-adrenergic receptor.
Conclusion
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY 377604 - AdisInsight [adisinsight.springer.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Dopamine Agonists: Effects on Dopamine Neuron Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of several key dopamine (B1211576) agonists and their effects on the activity of dopamine neurons. The information presented is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the nuanced differences between these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a clear and objective comparison.
Introduction to Dopamine Agonists
Dopamine agonists are compounds that bind to and activate dopamine receptors, mimicking the action of the endogenous neurotransmitter dopamine. They are crucial tools in both neuroscience research and in the treatment of neurological and psychiatric conditions, most notably Parkinson's disease. These agents primarily target D2-like dopamine receptors (D2, D3, and D4), which are expressed as autoreceptors on dopamine neurons themselves. Activation of these autoreceptors typically leads to an inhibition of neuronal firing and a reduction in dopamine synthesis and release, forming a negative feedback loop. The agonists compared in this guide are Pramipexole (B1678040), Ropinirole, Rotigotine, Apomorphine, and the research compound Quinpirole (B1680403).
Comparative Analysis of Dopamine Agonist Effects
The following sections provide a detailed comparison of the selected dopamine agonists based on their receptor binding affinities, their effects on dopamine neuron firing rates, and their engagement of downstream signaling pathways.
Receptor Binding Affinity
The affinity of a dopamine agonist for different dopamine receptor subtypes (D1, D2, D3) dictates its pharmacological profile and potential therapeutic effects and side effects. The table below summarizes the binding affinities (Ki, in nM) for the selected agonists. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Pramipexole | >10,000 | 79,500 | 0.97 |
| Ropinirole | >10,000 | 98,700 | - |
| Rotigotine | ~63 | ~6.3 | ~0.63 |
| Apomorphine | - | 0.62 | - |
| Quinpirole | - | - | - |
Note: A comprehensive and directly comparable set of Ki values from a single source is not available in the public domain. The presented values are collated from various studies and should be interpreted with caution. A '-' indicates that reliable data was not found in the searched literature.
Effects on Dopamine Neuron Firing
A primary physiological effect of dopamine agonists is the inhibition of the spontaneous firing of dopamine neurons through the activation of D2/D3 autoreceptors. The extent of this inhibition is a key measure of their potency and efficacy.
| Compound | Effect on Dopamine Neuron Firing | Quantitative Data |
| Pramipexole | Potent inhibitor; can completely silence firing.[1] | Sustained administration (1 mg/kg/day for 2 days) decreases spontaneous firing by 40%.[2] |
| Ropinirole | Inhibits firing rate of dopaminergic neurons in the substantia nigra pars compacta. | - |
| Rotigotine | Provides continuous receptor stimulation, leading to decreased extracellular dopamine. | - |
| Apomorphine | Dose-dependent inhibition of firing; can cause hyperpolarization.[3] | 50 µg/kg i.v. can completely silence spontaneously firing dopaminergic neurons. |
| Quinpirole | Potent inhibitor; can completely silence firing.[1] | 45 nM produces a mean change in firing rate of -62.3% at 10 minutes.[4] |
Note: IC50 or ED50 values for the inhibition of dopamine neuron firing are not consistently reported across the literature for all compounds, limiting a direct quantitative comparison of potency.
Experimental Protocols
In Vivo Extracellular Single-Unit Recording of Dopamine Neurons
A common method to assess the effects of dopamine agonists on neuronal activity is in vivo extracellular single-unit recording in anesthetized rodents.
Objective: To measure the firing rate of individual dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) in response to systemic administration of a dopamine agonist.
Procedure:
-
Animal Preparation: A male Sprague-Dawley rat is anesthetized with a suitable agent (e.g., chloral (B1216628) hydrate). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the SNc or VTA.
-
Electrode Placement: A glass microelectrode is lowered into the target brain region. Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing pattern, long-duration action potentials, and a triphasic waveform.
-
Drug Administration: Once a stable baseline firing rate is established, the dopamine agonist is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Data Acquisition and Analysis: The neuronal firing rate is recorded continuously before, during, and after drug administration. The change in firing rate from baseline is calculated to determine the inhibitory effect of the agonist.
Signaling Pathways
Dopamine agonists exert their effects by activating intracellular signaling cascades downstream of D2/D3 receptor binding. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, other signaling pathways, including those involving G-protein-coupled inwardly-rectifying potassium (GIRK) channels, β-arrestin, and the extracellular signal-regulated kinase (ERK) pathway, are also engaged and contribute to the overall cellular response.
G-Protein Dependent Signaling
Activation of D2-like receptors by dopamine agonists leads to the dissociation of the Gi/o protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunit can directly activate GIRK channels, leading to potassium efflux and hyperpolarization of the neuron, which contributes to the inhibition of firing.[5][6]
β-Arrestin Mediated Signaling
Upon agonist binding, D2 receptors can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin.[7] β-arrestin can act as a scaffold protein, initiating signaling cascades independent of G-proteins. Both Pramipexole and Quinpirole have been shown to act as full agonists in recruiting β-arrestin2 to the D2 receptor.[8]
ERK Signaling Pathway
D2 receptor activation can also lead to the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[9][10] This can occur through both G-protein dependent and β-arrestin dependent mechanisms and is implicated in the regulation of neuronal development and plasticity.[9] Quinpirole has been shown to induce ERK phosphorylation.[10]
Conclusion
The dopamine agonists discussed in this guide exhibit distinct profiles in terms of their receptor affinities and their effects on dopamine neuron activity. Pramipexole and Quinpirole appear to be highly efficacious inhibitors of dopamine neuron firing. While quantitative data for a direct comparison of potency is limited, the available information suggests that all these agonists effectively modulate the dopaminergic system through the activation of D2/D3 autoreceptors. Their differential engagement of downstream signaling pathways, such as β-arrestin and ERK, may contribute to their unique therapeutic and side-effect profiles. Further research is warranted to fully elucidate the nuanced mechanisms of action of these important pharmacological agents.
References
- 1. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained administration of pramipexole modifies the spontaneous firing of dopamine, norepinephrine, and serotonin neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversal of quinpirole inhibition of ventral tegmental area neurons is linked to the phosphatidylinositol system and is induced by agonists linked to Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D2 Receptor-mediated Epidermal Growth Factor Receptor Transactivation through a Disintegrin and Metalloprotease Regulates Dopaminergic Neuron Development via Extracellular Signal-related Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pharmacological Interventions in Reversing NMDA Receptor Antagonist Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The blockade of N-methyl-D-aspartate (NMDA) receptors by antagonists such as ketamine and phencyclidine (PCP) induces a range of behavioral and neurochemical effects that are often used to model symptoms of schizophrenia and other neuropsychiatric disorders. Consequently, the reversal of these effects is a key strategy in the development of novel therapeutics. This guide provides a comparative analysis of various pharmacological agents that have been experimentally evaluated for their efficacy in reversing the effects of NMDA receptor antagonists.
Contrary to the topic's initial premise, the compound LY377604 is not a relevant agent for reversing NMDA receptor antagonist effects. Scientific literature identifies this compound as a beta-3 adrenergic receptor agonist and a beta-1/beta-2 adrenergic receptor antagonist, with research focused on its potential for treating obesity and diabetes. This guide will therefore focus on compounds with documented efficacy in the context of NMDA receptor antagonist reversal.
The primary classes of compounds investigated for this purpose include antipsychotics, metabotropic glutamate (B1630785) receptor (mGluR) modulators, AMPAkines, and other NMDA receptor antagonists. This guide will present a comparison of their performance based on available preclinical data.
Data Presentation: Comparative Efficacy of Investigated Compounds
The following table summarizes the quantitative data from key preclinical studies. The efficacy of each compound is evaluated based on its ability to reverse specific behavioral or neurophysiological changes induced by NMDA receptor antagonists.
| Compound Class | Compound | NMDA Antagonist Model | Animal Model | Dose Range | Key Reversal Effects | Reference |
| Antipsychotics | Haloperidol | Ketamine (10 mg/kg, ip) | Mice | 0.1 - 0.2 mg/kg, ip | Blocked hyperlocomotion.[1] | [1] |
| Risperidone | Ketamine (10 mg/kg, ip) | Mice | 0.1 - 0.2 mg/kg, ip | Blocked hyperlocomotion and reversed stereotyped activity and ataxia.[1][2] | [1][2] | |
| Clozapine | Ketamine | Rats | Not specified | Reversed ketamine-induced reduction in low beta power in EEG.[3][4] | [3][4] | |
| mGluR Modulators | CDPPB (mGluR5 PAM) | Ketamine, D-APV | Mice (hippocampal slices) | Not specified | Restored NMDA receptor-mediated field potentials inhibited by ketamine and D-APV.[5] | [5] |
| LY379268 (mGluR2/3 agonist) | MK-801 (0.3 or 1 mg/kg) | Mice | 3 mg/kg | Reversed MK-801-induced increases in ongoing gamma oscillations but did not improve working memory impairments.[6] | [6] | |
| NMDA Receptor Antagonists | Memantine | Ketamine | Rats | 10 - 15 mg/kg | Significantly reduced ketamine-induced social withdrawal.[7] | [7] |
| Ro 25-6981 (NR2B selective) | Ketamine (10 mg/kg) | Mice | 10 mg/kg | Reversed ketamine-induced cognitive inflexibility in the attentional set-shifting task.[8] | [8] | |
| Ro 25-6981 (NR2B selective) | Chronic Unpredictable Stress | Rats | 10 mg/kg, ip | Rapidly reversed anhedonic and anxiogenic behaviors.[9] | [9] | |
| Miscellaneous | Minocycline (B592863) | Ketamine (20 mg/kg/day for 14 days) | Mice | 25 - 50 mg/kg | Prevented and reversed ketamine-induced behavioral alterations related to positive, negative, and cognitive symptoms.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
1. Ketamine-Induced Hyperlocomotion in Mice
-
Objective: To assess the ability of antipsychotics to reverse ketamine-induced hyperactivity.
-
Animals: Male mice.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., an open field arena).
-
The test compound (e.g., haloperidol, risperidone) or vehicle is administered via intraperitoneal (ip) injection.[1]
-
After a pre-treatment period (e.g., 30 minutes), ketamine (10 mg/kg, ip) is administered.[1]
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified duration using an automated tracking system.[1]
-
-
Endpoint: A significant reduction in locomotor activity in the group pre-treated with the test compound compared to the ketamine-only group indicates a reversal effect.[1]
2. Reversal of NMDA Antagonist-Induced Deficits in Hippocampal Field Potentials
-
Objective: To evaluate the effect of mGluR5 positive allosteric modulators (PAMs) on NMDA receptor inhibition.
-
Preparation: Acute hippocampal slices from mice.
-
Procedure:
-
Field potentials are recorded from the CA1 region of hippocampal slices using a multi-electrode dish system.[5]
-
A baseline NMDA-induced response is established by perfusion with NMDA.
-
The NMDA receptor antagonist (e.g., ketamine or D-APV) is applied to inhibit the NMDA-induced field potentials.[5]
-
The mGluR5 PAM (e.g., CDPPB) is then co-applied with the NMDA antagonist.[5]
-
-
Endpoint: Restoration of the amplitude of NMDA-induced field potentials in the presence of the mGluR5 PAM indicates a reversal of the antagonist's inhibitory effect.[5]
3. Ketamine-Induced Social Withdrawal in Rats
-
Objective: To assess the therapeutic potential of compounds on negative-like symptoms of schizophrenia.
-
Animals: Male rats.
-
Procedure:
-
Rats are repeatedly treated with ketamine to induce a state of social withdrawal.[7]
-
Following the induction phase, a social interaction test is conducted. This typically involves placing two unfamiliar rats in an arena and measuring the duration of social behaviors (e.g., sniffing, grooming, following).
-
The test compound (e.g., memantine) or vehicle is administered prior to the social interaction test.[7]
-
-
Endpoint: A significant increase in the duration of social interaction in the treated group compared to the ketamine-only group suggests a reversal of social withdrawal.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The reversal of NMDA receptor antagonist effects often involves the modulation of downstream signaling cascades. Two key pathways implicated are the Protein Kinase C (PKC) and the mammalian Target of Rapamycin (mTOR) pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Prevention and reversal of ketamine-induced schizophrenia related behavior by minocycline in mice: Possible involvement of antioxidant and nitrergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-State Dependent Reversal of Ketamine-Induced Resting State EEG Effects by Clozapine and Naltrexone in the Freely Moving Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activity-State Dependent Reversal of Ketamine-Induced Resting State EEG Effects by Clozapine and Naltrexone in the Freely Moving Rat [frontiersin.org]
- 5. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine Reverses Social Withdrawal Induced by Ketamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate NMDA receptor antagonists rapidly reverse behavioral and synaptic deficits caused by chronic stress exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological Modulators of Cortical Gamma Oscillations
For Researchers, Scientists, and Drug Development Professionals
Cortical gamma oscillations (30-80 Hz) are integral to higher cognitive functions, and their dysregulation is implicated in various neuropsychiatric disorders. This guide provides a comparative analysis of key pharmacological agents known to modulate these critical brain rhythms. We present quantitative data from preclinical and clinical studies, detailed experimental methodologies, and illustrative signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development.
I. Comparative Efficacy of Gamma Oscillation Modulators
The following tables summarize the quantitative effects of selected compounds on cortical gamma oscillations, categorized by their primary mechanism of action.
Table 1: NMDA Receptor Antagonists
| Compound | Species/Model | Brain Region | Gamma Frequency Band | Change in Power | Key Findings & Citations |
| Ketamine | Rat (in vivo) | Prefrontal Cortex | 30-90 Hz | Increased | Dose-dependent increase in gamma power.[1] |
| Human (EEG) | Multiple cortical regions | > 22.5 Hz | Increased | Significant increase in resting-state gamma power.[2] | |
| Rat (in vivo) | Anterior Cingulate Cortex | 60-100 Hz | Increased (in pain model) | A single dose can inhibit the increase in high-gamma power associated with chronic pain for up to five days.[3] | |
| MK-801 | Rat (in vivo) | Frontoparietal Cortex | 30-80 Hz | Increased | Induces a significant increase in the power of ongoing gamma oscillations.[4] |
| Mouse (ex vivo) | Prelimbic Cortex | 40-50 Hz | No significant effect | Chronic administration did not significantly alter gamma band oscillation power.[5] |
Table 2: GABAergic Modulators
| Compound | Species/Model | Brain Region | Gamma Frequency Band | Change in Power | Key Findings & Citations |
| Diazepam | Mouse (in vivo) | Barrel Cortex | 20-50 Hz (Low Gamma) | Enhanced | Effect is mediated by α2-GABA-A receptors.[6][7] |
| 50-90 Hz (High Gamma) | Reduced | Reduced spectral power density in the high gamma range.[6][7] | |||
| Lorazepam | Human (MEG) | Occipital Cortex | Not specified | Increased | Occipital gamma power associated with working memory recognition increased with dosage.[8] |
| Human (EEG/MEG) | Cortical regions | Beta band increased | No increase in independent beta rhythm | Caused a significant reorganization of the EEG/MEG microstructure.[9] |
Table 3: Antipsychotics
| Compound | Species/Model | Brain Region | Gamma Frequency Band | Change in Power | Key Findings & Citations |
| Clozapine (B1669256) | Rat (in vivo) | Prefrontal Cortex | ~40 Hz (background) | Reduced | Substantially reduced background gamma at all tested doses.[10] |
| Rat (in vivo) | Not specified | 30-80 Hz (ketamine-induced) | Attenuated increase | Chronic treatment attenuated the ketamine-induced rise in gamma power.[11] | |
| Rat (in vivo) | Fronto-parieto-occipital | High Gamma | Reduced | Consistently reduced oscillatory network activity in the higher gamma frequency.[12][13] | |
| Haloperidol (B65202) | Rat (in vivo) | Prefrontal Cortex | ~40 Hz (background) | Reduced (at high dose) | A significant reduction in prestimulus gamma power was seen at the high dose.[10] |
| Rat (in vivo) | Not specified | 30-80 Hz (ketamine-induced) | Attenuated increase | Chronic treatment attenuated the ketamine-induced rise in gamma power.[11] | |
| Olanzapine | Rat (in vivo) | Fronto-parieto-occipital | High Gamma | Reduced | Consistently reduced oscillatory network activity in the higher gamma frequency.[12][13] |
| Risperidone | Rat (in vivo) | Fronto-parieto-occipital | High Gamma | Reduced | Consistently reduced oscillatory network activity in the higher gamma frequency.[12][13] |
II. Experimental Protocols
This section outlines a general methodology for investigating the effects of pharmacological agents on cortical gamma oscillations in a preclinical rodent model.
General Workflow for In Vivo Electrophysiological Recording in Rodents
A comprehensive protocol for dual-electrode local field potential (LFP) recordings in the mouse hippocampus and prefrontal cortex can be used to study the effects of drugs on LFP properties.[14]
-
Animal Preparation and Surgery:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Implant electrodes in the target brain regions (e.g., prefrontal cortex, hippocampus) at specific coordinates.
-
Implant a reference and ground screw.
-
Secure the implant with dental cement and allow for a one-week recovery period.
-
-
Electrophysiological Recording:
-
Place the animal in a recording chamber within a Faraday cage to minimize electrical noise.
-
Connect the implanted electrodes to a head stage and recording system.
-
Begin each session with a 10-minute habituation period followed by a 15-minute baseline recording.
-
-
Drug Administration and Data Acquisition:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue recording for a specified period (e.g., 30 minutes or longer) post-injection.
-
Record LFP signals at a high sampling rate (e.g., 2.0 kHz).
-
-
Data Analysis:
-
Filter the raw LFP data to isolate the gamma frequency band (30-80 Hz).
-
Perform power spectral density analysis to quantify changes in gamma power.
-
Compare the post-drug administration data to the baseline recordings and to the vehicle control group.
-
III. Signaling Pathways and Mechanisms of Action
The modulation of cortical gamma oscillations by the discussed compounds is primarily achieved through the targeting of key neurotransmitter systems.
A. NMDA Receptor Antagonism
NMDA receptor antagonists like ketamine are thought to increase gamma oscillations by preferentially blocking NMDA receptors on inhibitory GABAergic interneurons. This disinhibits pyramidal neurons, leading to increased firing and heightened gamma power.
B. GABAergic Modulation
Benzodiazepines such as diazepam and lorazepam are positive allosteric modulators of the GABA-A receptor. By enhancing the effect of GABA, they increase inhibitory postsynaptic currents, which can paradoxically lead to changes in the synchronization of neuronal firing that manifest as alterations in gamma oscillation power and frequency. The differential effects on low and high gamma bands are likely due to the targeting of different GABA-A receptor alpha subunits.
C. Antipsychotic Action
Typical and atypical antipsychotics, such as haloperidol and clozapine, primarily exert their effects through the antagonism of dopamine (B1211576) D2 receptors. Blockade of D2 receptors can modulate the excitability of cortical neurons and interneurons, thereby influencing the generation and power of gamma oscillations. The broader receptor profile of atypical antipsychotics like clozapine may contribute to their more complex effects on cortical network activity.
References
- 1. Effects of Ketamine on Basal Gamma Band Oscillation and Sensory Gating in Prefrontal Cortex of Awake Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine Alters Functional Gamma and Theta Resting-State Connectivity in Healthy Humans: Implications for Schizophrenia Treatment Targeting the Glutamate System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine normalizes high-gamma power in the anterior cingulate cortex in a rat chronic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Hypofunction Leads to Generalized and Persistent Aberrant γ Oscillations Independent of Hyperlocomotion and the State of Consciousness | PLOS One [journals.plos.org]
- 5. Frontiers | Chronic Ketamine Reduces the Peak Frequency of Gamma Oscillations in Mouse Prefrontal Cortex Ex vivo [frontiersin.org]
- 6. Effects of Diazepam on Low-Frequency and High-Frequency Electrocortical γ-Power Mediated by α1- and α2-GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. GABAergic modulation of visual gamma and alpha oscillations and its consequences for working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interplay of lorazepam-induced brain oscillations: microstructural electromagnetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effects of Clozapine and Haloperidol on the 40 Hz Auditory Steady State Response-mediated Phase Resetting in the Prefrontal Cortex of the Female Sprague Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Cortical high gamma network oscillations and connectivity: a translational index for antipsychotics to normalize aberrant neurophysiological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Author Spotlight: Studying Drug Impacts on Brain Signals Using Dual LFP Recording Protocol in Mice [jove.com]
Validating Potential Modulators of the GSK3β Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of novel compounds, such as LY377604, in modulating the Glycogen Synthase Kinase 3β (GSK3β) pathway. While current literature primarily identifies this compound as a β3-adrenergic receptor agonist and a β1/β2-adrenergic receptor antagonist, this document outlines the established experimental approaches to characterize any compound's potential interaction with the GSK3β pathway.[1][2][3][4] To this end, we present a comparison with well-characterized GSK3β inhibitors, detailing the necessary experimental data and protocols for robust validation.
Comparative Analysis of GSK3β Inhibitors
The effective validation of a potential GSK3β modulator requires a direct comparison with known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several established GSK3β inhibitors, providing a benchmark for assessing the potency of a novel compound.
| Compound | Type of Inhibition | IC50 for GSK3β | Selectivity Profile | Reference |
| CHIR-99021 | ATP-competitive | 6.7 nM | High selectivity for GSK3β over other kinases.[5] | [5] |
| SB-216763 | ATP-competitive | 34.3 nM | Selective for GSK3.[5] | [5] |
| Tideglusib | Non-ATP competitive | 60 nM | Irreversible inhibitor.[5] | [5] |
| AR-A014418 | ATP-competitive | 100 nM (approx.) | Selective for GSK3. | [6] |
| LY2090314 | ATP-competitive | 0.9 nM | Highly selective for GSK3β.[5] | [5] |
Experimental Protocols for Validation
To validate the effect of a test compound on the GSK3β pathway, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified GSK3β.
1. Kinase-Glo® Luminescent Kinase Assay
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
-
Protocol:
-
Prepare a reaction mixture containing purified GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add Kinase-Glo® reagent, which contains luciferase and luciferin. The luminescence generated is inversely proportional to the kinase activity.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[7]
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
-
Principle: This assay measures the phosphorylation of a substrate by GSK3β. It uses a europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for FRET to occur.
-
Protocol:
-
Set up a kinase reaction with GSK3β, substrate, ATP, and the test compound.
-
After incubation, add the europium-labeled antibody and the APC-labeled substrate.
-
Measure the TR-FRET signal using a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the kinase activity. Calculate IC50 values from dose-response curves.[8]
Cell-Based Assays
These assays assess the effect of the compound on the GSK3β pathway within a cellular context.
1. Western Blot Analysis of Phosphorylated Substrates
-
Principle: GSK3β phosphorylates numerous downstream targets, such as β-catenin and Tau. Inhibition of GSK3β leads to a decrease in the phosphorylation of these substrates.
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated and total forms of GSK3β substrates (e.g., phospho-β-catenin (Ser33/37/Thr41), phospho-Tau (Ser396)).
-
Detect the antibody binding using chemiluminescence or fluorescence.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates GSK3β inhibition.
2. Wnt/β-catenin Signaling Reporter Assay
-
Principle: GSK3β is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. This assay uses a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with the Wnt/β-catenin reporter plasmid.
-
Treat the transfected cells with the test compound.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: An increase in luciferase activity indicates activation of the Wnt/β-catenin pathway, suggesting inhibition of GSK3β.[8]
Visualizing the GSK3β Pathway and Experimental Workflow
To aid in the understanding of the validation process, the following diagrams illustrate the GSK3β signaling pathway and a typical experimental workflow.
Caption: The GSK3β signaling pathway is regulated by upstream signals like Wnt and Insulin.
Caption: A stepwise workflow for validating a potential GSK3β modulator.
Caption: Logical flow for comparing a test compound to a known GSK3β inhibitor.
References
- 1. LY 377604 - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY-377604 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY377604 and Sibutramine for Weight Management—An Analysis of Available Data
A direct head-to-head clinical trial comparing the efficacy and safety of LY377604 and sibutramine (B127822) for weight loss was initiated but ultimately terminated before completion. As a result, no direct comparative clinical data is available to definitively assess their relative performance. This guide provides a comparative overview based on the available individual clinical trial data for sibutramine and the mechanistic profile of this compound.
Development of this compound for the treatment of obesity was discontinued (B1498344) during Phase II clinical trials. Conversely, sibutramine was previously approved for weight management but was later withdrawn from the market in many countries due to an increased risk of cardiovascular events.
Mechanism of Action
The two compounds were designed to promote weight loss through distinct pharmacological pathways.
Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that also weakly inhibits the reuptake of dopamine.[1] By increasing the levels of these neurotransmitters in the synaptic cleft, sibutramine enhances satiety and reduces appetite.[1][2]
This compound is a β3-adrenergic receptor agonist and a β1- and β2-adrenergic receptor antagonist. The agonistic activity on the β3-adrenergic receptor was intended to stimulate lipolysis and increase energy expenditure.
Efficacy Data
No clinical efficacy data for this compound in weight loss has been publicly released. The following tables summarize the weight loss efficacy and metabolic parameter changes observed in various clinical trials of sibutramine.
Table 1: Summary of Weight Loss with Sibutramine in Clinical Trials
| Study Duration | Dose | Mean Weight Loss vs. Placebo | Percentage of Patients Achieving ≥5% Weight Loss | Percentage of Patients Achieving ≥10% Weight Loss |
| 24 Weeks | 10 mg/day | 6.1% | 42% | 12% |
| 24 Weeks | 15 mg/day | 7.4% | - | - |
| 24 Weeks | 20 mg/day | 8.8% | - | - |
| 24 Weeks | 30 mg/day | 9.4% | - | - |
| 6 Months | 10 mg/day | 7.52 kg | - | - |
| 12 Months | 10-15 mg/day | - | 53% | - |
| 12 Months | 10-15 mg/day | 9.5% (3 months), 15.1% (6 months), 19.7% (12 months) | 92.5% (at 3 months) | 64.5% (at 6 months) |
Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Effects of Sibutramine on Metabolic Parameters
| Parameter | Change with Sibutramine Treatment |
| HDL Cholesterol | Increase |
| Triglycerides | Reduction |
| Total Cholesterol | Reduction |
| LDL Cholesterol | Reduction |
| Uric Acid | Reduction |
| Blood Pressure | Small mean increases |
| Pulse Rate | Small mean increases |
Data compiled from multiple sources.[3][7][8]
Safety and Tolerability
Sibutramine was associated with a range of adverse events, with cardiovascular effects being the primary concern leading to its market withdrawal.
Table 3: Common Adverse Events Associated with Sibutramine
| Adverse Event |
| Dry Mouth |
| Anorexia |
| Insomnia |
| Constipation |
| Increased Blood Pressure |
| Tachycardia (Increased Heart Rate) |
Data compiled from multiple sources.[2][3][4][8]
The Sibutramine Cardiovascular Outcomes (SCOUT) trial, which included a large population of high-risk patients, found an increased risk of non-fatal myocardial infarction and non-fatal stroke with long-term sibutramine treatment.[8][9][10]
This compound safety and tolerability data from human clinical trials are not publicly available. The termination of the head-to-head trial with sibutramine was attributed to "results from recent nonclinical studies," suggesting potential safety concerns identified in preclinical testing.[11]
Experimental Protocols
Terminated Head-to-Head Trial (NCT00993421)
This Phase 2 study was designed to evaluate the efficacy of this compound alone, sibutramine alone, and the combination of both for weight loss.[11]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Overweight or obese men and women.
-
Interventions:
-
This compound (40 mg) + Sibutramine (30 mg)
-
This compound (75 mg) + Placebo
-
Sibutramine (30 mg) + Metoprolol (200 mg)
-
Placebo
-
-
Duration: 24 weeks of treatment.
-
Primary Outcome Measures: Change from baseline in body weight.
-
Status: Terminated due to findings from nonclinical studies. No efficacy results are available.
Conclusion
A direct, data-driven comparison of the weight loss efficacy of this compound and sibutramine is not feasible due to the termination of the head-to-head clinical trial and the discontinuation of this compound's development for obesity. While extensive clinical data are available for sibutramine, demonstrating modest weight loss accompanied by significant cardiovascular risks, the clinical profile of this compound remains largely undisclosed. Researchers and drug development professionals should note the distinct mechanisms of action and the differing developmental trajectories of these two compounds when considering future therapeutic strategies for obesity.
References
- 1. Body Weight Reduction Associated with the Sibutramine Treatment: Overall Results of the PRIMAVERA Primary Health Care Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sibutramine produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sibutramine on body weight and serum lipids: a double-blind, randomized, placebo-controlled study in 322 overweight and obese patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sibutramine: a review of its contribution to the management of obesity - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sibutramine on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] SIBUTRAMINE AND CASE REPORTS OF CVD ADVERSE EVENTS | Semantic Scholar [semanticscholar.org]
- 10. European Medicines Agency updates on ongoing safety review of sibutramine: Weight-loss medicine assessed over cardiovascular concerns | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for LY377604
For researchers, scientists, and drug development professionals handling LY377604, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures based on general best practices for the disposal of research-grade chemical compounds.
Always prioritize consulting the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of this compound for specific handling and disposal instructions. In the absence of a specific SDS, the following general procedures should be followed to ensure safety and minimize environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves its classification and segregation as hazardous waste.
-
Waste Identification and Collection:
-
Unused or waste this compound, including pure compound and any solutions, should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
III. Chemical and Physical Properties Summary
The following table summarizes key quantitative data for this compound, which can be useful for waste management and safety assessments.
| Property | Value |
| Molecular Formula | C₃₁H₃₂N₄O₄ |
| Molecular Weight | 524.61 g/mol |
| CAS Number | 204592-94-9 |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance.
Safeguarding Researchers: A Comprehensive Guide to Handling LY377604
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent β3-adrenergic receptor agonist, LY377604. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent pharmacological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile gloves | Disposable, back-closing gown with knit cuffs | NIOSH-approved N95 or higher respirator |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, back-closing gown with knit cuffs | Required if not performed in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, back-closing gown with knit cuffs | Not generally required |
Operational Plan for Safe Handling
Safe handling of potent compounds like this compound necessitates a structured workflow from receipt to disposal. The following diagram outlines the essential steps to minimize exposure risk.
Caption: Workflow for safe handling of this compound.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Consult the manufacturer's instructions for optimal storage temperature.
Handling and Preparation:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a balance with a draft shield or a vented balance safety enclosure.
-
Solubilization: Prepare solutions within a chemical fume hood. Add solvent slowly to the powdered compound to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Administration:
-
When administering this compound in experimental settings, ensure that all personnel are aware of the potential hazards.
-
Use appropriate containment devices and techniques to minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated into a clearly labeled hazardous waste container.
-
Waste Containers: Use leak-proof, sealable containers for all hazardous waste.
-
Disposal Protocol: Follow your institution's established procedures for the disposal of potent pharmaceutical compounds. This typically involves collection by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: "Empty" containers that held the powdered compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
